4-[(Trifluoromethyl)sulfanyl]benzamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-(trifluoromethylsulfanyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NOS/c9-8(10,11)14-6-3-1-5(2-4-6)7(12)13/h1-4H,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILYWYSLTZOUSID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)SC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20368593 | |
| Record name | 4-(Trifluoromethylthio)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20368593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
330-15-4 | |
| Record name | 4-[(Trifluoromethyl)thio]benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=330-15-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Trifluoromethylthio)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20368593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 4-[(Trifluoromethyl)sulfanyl]benzamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive, step-by-step protocol for the synthesis of 4-[(Trifluoromethyl)sulfanyl]benzamide, a valuable building block in medicinal chemistry and drug development. The outlined synthetic route is a multi-step process commencing from a commercially available nitrobenzene derivative. This document details the experimental procedures, reagent specifications, and reaction parameters, supplemented with quantitative data and process visualizations to ensure clarity and reproducibility in a laboratory setting.
Overall Synthetic Scheme
The synthesis of this compound is accomplished through a robust four-step sequence:
-
Reduction of a Nitro Aromatic Precursor: Synthesis of the key intermediate, 4-(trifluoromethylthio)aniline, via the reduction of 4-nitrophenyl trifluoromethyl sulfide.
-
Sandmeyer Reaction: Conversion of the synthesized aniline to the corresponding benzonitrile, 4-[(Trifluoromethyl)sulfanyl]benzonitrile, through a diazotization and cyanation sequence.
-
Hydrolysis: Transformation of the benzonitrile intermediate into 4-[(Trifluoromethyl)sulfanyl]benzoic acid.
-
Amidation: Final conversion of the benzoic acid derivative to the target molecule, this compound.
Experimental Protocols
Step 1: Synthesis of 4-(Trifluoromethylthio)aniline
This procedure outlines the reduction of 4-nitrophenyl trifluoromethyl sulfide to 4-(trifluoromethylthio)aniline.
Reaction Scheme:
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 4-Nitrophenyl trifluoromethyl sulfide | ≥98% | Commercially available |
| Palladium on carbon (10% Pd/C) | Catalyst grade | Commercially available |
| Ethanol (EtOH) | Anhydrous | Commercially available |
| Diatomaceous earth (Celite®) | Filtration aid | Commercially available |
| Hydrogen (H₂) gas | High purity | Gas cylinder |
Equipment:
-
Autoclave capable of handling high pressure
-
Magnetic stirrer
-
Büchner funnel and filtration flask
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a suitable autoclave, dissolve 4-nitrophenyl trifluoromethyl sulfide (33.5 g, 0.15 mol) in ethanol (400 mL).
-
Carefully add the palladium on carbon catalyst (10% Pd/C, 3.5 g) to the solution.
-
Seal the autoclave and purge with hydrogen gas.
-
Pressurize the autoclave with hydrogen gas to 40 atm.
-
Stir the reaction mixture vigorously at room temperature for 8 hours.
-
Upon completion of the reaction, carefully depressurize the autoclave.
-
Filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst.
-
Wash the filter cake thoroughly with ethanol.
-
Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to remove the solvent.
-
Wash the residue with water to yield 4-(trifluoromethylthio)aniline as a brown liquid.
Quantitative Data:
| Product | Yield | Physical State |
| 4-(Trifluoromethylthio)aniline | 98% | Brown liquid |
Step 2: Synthesis of 4-[(Trifluoromethyl)sulfanyl]benzonitrile (Sandmeyer Reaction)
This step involves the conversion of the amino group of 4-(trifluoromethylthio)aniline to a nitrile group.
Reaction Scheme:
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 4-(Trifluoromethylthio)aniline | As synthesized in Step 1 | - |
| Sodium nitrite (NaNO₂) | ACS reagent grade | Commercially available |
| Hydrochloric acid (HCl) | Concentrated (37%) | Commercially available |
| Copper(I) cyanide (CuCN) | ≥98% | Commercially available |
| Dichloromethane (DCM) | ACS reagent grade | Commercially available |
| Sodium bicarbonate (NaHCO₃) | Saturated aqueous solution | - |
| Anhydrous magnesium sulfate (MgSO₄) | Drying agent | Commercially available |
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Magnetic stirrer with cooling bath (ice-salt)
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 4-(trifluoromethylthio)aniline (19.3 g, 0.1 mol) in a mixture of concentrated hydrochloric acid (30 mL) and water (50 mL).
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (7.6 g, 0.11 mol in 20 mL of water) dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.
-
In a separate flask, prepare a solution of copper(I) cyanide (10.8 g, 0.12 mol) in water (50 mL).
-
Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring. Effervescence (release of N₂ gas) will be observed.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 4-[(trifluoromethyl)sulfanyl]benzonitrile.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate).
Quantitative Data:
| Product | Estimated Yield | Physical State |
| 4-[(Trifluoromethyl)sulfanyl]benzonitrile | 70-80% | Solid |
Step 3: Synthesis of 4-[(Trifluoromethyl)sulfanyl]benzoic Acid
This procedure details the hydrolysis of the nitrile to the corresponding carboxylic acid.
Reaction Scheme:
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 4-[(Trifluoromethyl)sulfanyl]benzonitrile | As synthesized in Step 2 | - |
| Sulfuric acid (H₂SO₄) | Concentrated (98%) | Commercially available |
| Diethyl ether (Et₂O) | ACS reagent grade | Commercially available |
| Sodium hydroxide (NaOH) | ACS reagent grade | Commercially available |
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Büchner funnel and filtration flask
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, add 4-[(trifluoromethyl)sulfanyl]benzonitrile (10.15 g, 0.05 mol) to a mixture of sulfuric acid (25 mL) and water (25 mL).
-
Heat the mixture to reflux with stirring for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure 4-[(trifluoromethyl)sulfanyl]benzoic acid.
Quantitative Data:
| Product | Estimated Yield | Physical State |
| 4-[(Trifluoromethyl)sulfanyl]benzoic acid | 85-95% | Crystalline solid |
Step 4: Synthesis of this compound
The final step involves the conversion of the carboxylic acid to the desired amide.
Reaction Scheme:
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 4-[(Trifluoromethyl)sulfanyl]benzoic acid | As synthesized in Step 3 | - |
| Thionyl chloride (SOCl₂) | ≥99% | Commercially available |
| N,N-Dimethylformamide (DMF) | ACS reagent grade | Commercially available |
| Toluene | Anhydrous | Commercially available |
| Ammonium hydroxide (NH₄OH) | Concentrated aqueous solution (28-30%) | Commercially available |
Equipment:
-
Round-bottom flask with reflux condenser and gas trap
-
Heating mantle with magnetic stirrer
-
Dropping funnel
-
Büchner funnel and filtration flask
-
Rotary evaporator
Procedure:
-
To a round-bottom flask containing 4-[(trifluoromethyl)sulfanyl]benzoic acid (11.1 g, 0.05 mol) in toluene (100 mL), add a catalytic amount of N,N-dimethylformamide (2-3 drops).
-
Slowly add thionyl chloride (5.5 mL, 0.075 mol) to the suspension at room temperature.
-
Heat the mixture to reflux for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, cool the mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure.
-
Dissolve the resulting crude acyl chloride in a suitable solvent like dichloromethane (50 mL).
-
In a separate beaker, cool concentrated ammonium hydroxide solution (50 mL) in an ice bath.
-
Slowly add the solution of the acyl chloride to the cold ammonium hydroxide solution with vigorous stirring.
-
Stir the mixture for 1-2 hours, allowing it to warm to room temperature.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to obtain this compound.
-
The product can be further purified by recrystallization if necessary.
Quantitative Data:
| Product | Estimated Yield | Physical State |
| This compound | 80-90% | Solid |
Logical Workflow of the Synthesis
This comprehensive guide provides a detailed and technically sound protocol for the synthesis of this compound. Researchers and professionals in drug development can utilize this information for the reliable and efficient production of this key synthetic intermediate. Adherence to standard laboratory safety procedures is paramount throughout all experimental steps.
Uncharted Territory: The Mechanism of Action of 4-[(Trifluoromethyl)sulfanyl]benzamide Remains Undefined
Despite a comprehensive review of available scientific literature, the mechanism of action for the compound 4-[(Trifluoromethyl)sulfanyl]benzamide has not been elucidated. To date, no public domain research articles, clinical trial data, or detailed pharmacological studies are available that describe its biological targets, signaling pathways, or overall effects at a molecular level. Consequently, the creation of an in-depth technical guide, including quantitative data, experimental protocols, and pathway diagrams as requested, is not feasible at this time.
The absence of information suggests that this compound may be a novel compound that has not yet been subjected to extensive biological screening or that research involving this molecule has not been published in publicly accessible databases.
While direct information is lacking, the broader family of benzamide derivatives has been a fertile ground for drug discovery, with various substitutions on the benzamide scaffold leading to a wide array of pharmacological activities. It is conceivable that the unique trifluoromethylsulfanyl (-SCF3) group of the queried compound could impart novel biological properties. The trifluoromethyl group is a common feature in many pharmaceuticals, often enhancing metabolic stability and receptor binding affinity.
To provide a contextual framework, it is pertinent to briefly examine the established mechanisms of action for other structurally related benzamide compounds. It must be explicitly stated that these are not the mechanism of action for this compound but rather illustrate the diverse biological roles that substituted benzamides can play.
Diverse Biological Activities of Structurally Related Benzamide Derivatives
Benzamide-containing molecules have been shown to target a variety of proteins and pathways, leading to different therapeutic effects. Below are a few examples from the broader class of benzamides:
-
Enzyme Inhibition: Certain benzamide derivatives have been identified as potent enzyme inhibitors. For instance, some act as inhibitors of Cholesteryl Ester Transfer Protein (CETP), a key target in the management of hyperlipidemia.[1][2] Inhibition of CETP leads to increased levels of high-density lipoprotein (HDL) cholesterol.
-
Signaling Pathway Modulation: The Hedgehog signaling pathway, a critical regulator of embryonic development and adult tissue homeostasis, has been a target for anticancer drug development. Notably, trifluoromethyl-containing 4-(2-pyrimidinylamino)benzamide derivatives have been synthesized and identified as potent inhibitors of this pathway.[3]
-
Antimicrobial Activity: The benzamide scaffold is also present in compounds with antimicrobial properties. For example, certain N-4-(N-2-(trifluoromethylphenyl))sulfamoyl amide derivatives have demonstrated antibacterial activity.[4]
Future Directions
The biological activity of this compound remains an open question for the scientific community. Future research endeavors would need to involve a systematic screening of this compound against a panel of biological targets to identify any potential therapeutic applications. Such studies would typically begin with in vitro assays to determine its effects on various cell lines and isolated enzymes, followed by more in-depth mechanistic studies to elucidate its mode of action if any activity is observed.
Until such research is conducted and published, any discussion on the mechanism of action of this compound would be purely speculative. Researchers and drug development professionals interested in this specific molecule would need to initiate foundational research to characterize its pharmacological profile.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Molecular Modeling and Biological Evaluation of Novel Trifluoromethyl Benzamides as Promising CETP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and pharmacological evaluation of trifluoromethyl containing 4-(2-pyrimidinylamino)benzamides as Hedgehog signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Technical Guide to the Biological Activity of Trifluoromethyl-Containing Benzamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes the biological activities of various benzamide and sulfonamide derivatives containing a trifluoromethyl group, due to the limited publicly available information on the specific compound 4-[(Trifluoromethyl)sulfanyl]benzamide. The presented data pertains to structurally related molecules and should be interpreted as a guide to the potential activities of this class of compounds.
Introduction
Benzamide derivatives are a prominent scaffold in medicinal chemistry, exhibiting a wide array of biological activities. The incorporation of a trifluoromethyl (CF3) group can significantly enhance a molecule's pharmacological properties. The high electronegativity and metabolic stability of the CF3 group can improve target binding affinity, cell permeability, and pharmacokinetic profiles. This guide provides a technical overview of the reported biological activities of trifluoromethyl-containing benzamide and sulfonamide derivatives, with a focus on their potential as therapeutic agents.
Anticancer Activity
A significant body of research highlights the potent antiproliferative and cytotoxic effects of trifluoromethyl-substituted benzamide derivatives against various cancer cell lines.
In Vitro Antiproliferative Activity
Numerous studies have demonstrated the efficacy of these compounds in inhibiting the growth of cancer cells. The following table summarizes the in vitro cytotoxic activities of representative compounds against different cancer cell lines.
| Compound Class | Cell Line | Activity | Measurement | Reference |
| m-(4-morpholino-1,3,5-triazin-2-yl)benzamides | HCT-116 (Colon Cancer) | Potent Antiproliferative | IC50 < 10 µM | [1] |
| MCF-7 (Breast Cancer) | Potent Antiproliferative | IC50 < 10 µM | [1] | |
| m-(4-morpholinoquinazolin-2-yl)benzamides | HCT-116 (Colon Cancer) | Remarkable Antiproliferative | IC50 < 4 µM | [2] |
| MCF-7 (Breast Cancer) | Remarkable Antiproliferative | IC50 < 4 µM | [2] | |
| Fluoropyrimidin-2,4-dihydroxy-5-isopropylbenzamides | HCT116 (Colorectal Cancer) | Significant Antiproliferative | - | [3] |
| A549, H460, H1975 (NSCLC) | Significant Antiproliferative | - | [3] | |
| 4-(Trifluoromethyl)benzenesulfonamide derivatives | MCF-7 (Breast Cancer) | Cytotoxic | Sub-micromolar concentrations | [4] |
| U-937 (Monocytic Leukemia) | Cytotoxic | Sub-micromolar concentrations | [4] |
Mechanisms of Anticancer Action
The anticancer effects of these compounds are often attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and apoptosis.
Several studies have shown that trifluoromethyl-containing benzamides can inhibit the Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway, which is frequently dysregulated in cancer.
A representative compound, T10 from the m-(4-morpholinoquinazolin-2-yl)benzamide series, was found to selectively inhibit PI3Kα.[2] This inhibition leads to the downstream suppression of Akt and mTOR, ultimately inducing apoptosis and arresting the cell cycle in cancer cells.[2] Similarly, a compound from the m-(4-morpholinyl-1,3,5-triazin-2-yl)benzamide series, T11, was also shown to block the PI3K/Akt/mTOR pathway.[1]
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by trifluoromethyl-containing benzamide derivatives.
A series of novel 4-(2-pyrimidinylamino)benzamide derivatives containing a trifluoromethyl group were designed as inhibitors of the Hedgehog (Hh) signaling pathway.[5] This pathway plays a crucial role in embryonic development and its aberrant activation is implicated in several cancers. One of the synthesized compounds, 13d, exhibited highly potent inhibition of the Hh signaling pathway with an IC50 of 1.44 nM.[5]
Caption: Inhibition of the Hedgehog signaling pathway by trifluoromethyl-containing benzamide derivatives.
N-[4-chloro-3-(trifluoromethyl)phenyl]-4-(morpholin-4-ylmethyl)benzamide acts as a potent and selective inhibitor of the Raf kinase family, specifically targeting the BRAF V600E mutant kinase.[6] This mutation is a driver in several cancers, including melanoma. The compound functions as a type II kinase inhibitor, binding to the inactive conformation of BRAF V600E and blocking its catalytic activity.[6]
Experimental Protocols
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.[1]
-
Cell Lysis: Treated and untreated cells are harvested and lysed to extract total proteins.
-
Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., p-Akt, Akt, p-mTOR, mTOR), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[1][2]
Caption: A generalized workflow for Western Blot analysis.
Anti-inflammatory Activity
Certain trifluoromethyl-containing benzamide derivatives have demonstrated anti-inflammatory properties. For instance, 4-fluoro-N-(4-(3-(trifluoromethyl)phenoxy)pyrimidin-5-yl)benzamide was identified as a novel anti-inflammatory EGFR inhibitor.[7] This compound significantly and dose-dependently inhibited LPS-induced nitric oxide (NO) production and the expression of inducible nitric oxide synthase (iNOS).[7] Furthermore, it suppressed the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α by inactivating the NF-κB pathway in peritoneal macrophages.[7]
Other Biological Activities
Derivatives of trifluoromethyl-containing benzamides and related structures have been investigated for a variety of other biological activities, including:
-
Antimicrobial Activity: Some sulfonamide derivatives have shown antibacterial and antifungal properties.[8]
-
Enzyme Inhibition: Besides anticancer targets, these compounds have been found to inhibit other enzymes such as human nucleoside triphosphate diphosphohydrolases (h-NTPDases) and cholinesterases.[9][10]
-
Pesticidal Activity: Novel benzamides substituted with pyridine-linked 1,2,4-oxadiazole, designed by replacing the trifluoromethyl group, have shown good insecticidal and fungicidal activities.[11]
Conclusion
The inclusion of a trifluoromethyl group in the benzamide scaffold has proven to be a successful strategy in the development of potent and selective modulators of various biological targets. The compounds discussed in this guide exhibit significant potential in oncology, with demonstrated activity against key signaling pathways implicated in cancer progression. Furthermore, the exploration of their anti-inflammatory and antimicrobial properties opens up additional avenues for therapeutic development. Further research, including in vivo studies and detailed structure-activity relationship (SAR) elucidation, is warranted to fully explore the therapeutic potential of this promising class of compounds.
References
- 1. Design, synthesis and antiproliferative activity evaluation of m-(4-morpholinyl-1,3,5-triazin-2-yl)benzamides in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and antitumor activities evaluation of m-(4-morpholinoquinazolin-2-yl)benzamides in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluoropyrimidin-2,4-dihydroxy-5-isopropylbenzamides as antitumor agents against CRC and NSCLC cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-(Trifluoromethyl)benzenesulfonamide | 830-43-3 | Benchchem [benchchem.com]
- 5. Synthesis and pharmacological evaluation of trifluoromethyl containing 4-(2-pyrimidinylamino)benzamides as Hedgehog signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Buy N-[4-chloro-3-(trifluoromethyl)phenyl]-4-(morpholin-4-ylmethyl)benzamide (EVT-3846194) [evitachem.com]
- 7. EGFR inhibitors from cancer to inflammation: Discovery of 4-fluoro-N-(4-(3-(trifluoromethyl)phenoxy)pyrimidin-5-yl)benzamide as a novel anti-inflammatory EGFR inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-[(Trifluoromethyl)sulfanyl]benzamide: Properties, Synthesis, and Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physical and chemical properties, a proposed synthetic route, and potential research applications for the novel compound 4-[(Trifluoromethyl)sulfanyl]benzamide. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages information from closely related analogs to predict its characteristics and outlines a detailed, plausible experimental protocol for its synthesis. This document is intended to serve as a foundational resource for researchers interested in the exploration of this compound for applications in medicinal chemistry and drug discovery.
Introduction
The introduction of fluorine-containing functional groups has become a pivotal strategy in modern drug design. The trifluoromethylsulfanyl (SCF3) group, in particular, is of significant interest due to its unique combination of high lipophilicity and strong electron-withdrawing nature. These properties can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. While various aryl trifluoromethyl sulfides have been synthesized and studied, this compound remains a largely unexplored chemical entity. This guide aims to fill this knowledge gap by providing a detailed theoretical and practical framework for its study.
Predicted Physical and Chemical Properties
The physical and chemical properties of this compound are predicted based on the known data of analogous compounds, primarily 4-(trifluoromethylthio)benzoic acid. These predicted values provide a reasonable estimation for guiding experimental work.
| Property | Predicted Value | Reference Analog |
| Molecular Formula | C8H6F3NOS | - |
| Molecular Weight | 221.19 g/mol | - |
| Melting Point | 155-165 °C | 4-(Trifluoromethylthio)benzoic acid (159.5-162.5 °C)[1] |
| Boiling Point | ~230 °C (Predicted) | 4-(Trifluoromethylthio)benzoic acid (~227.6 °C)[1] |
| pKa (Predicted) | ~3.8 (for the corresponding carboxylic acid) | 4-(Trifluoromethylthio)benzoic acid (3.76)[1] |
| Appearance | White to off-white crystalline solid | General property of similar benzamides |
| Solubility | Soluble in methanol, ethanol, and other polar organic solvents | 4-(Trifluoromethylthio)benzoic acid is soluble in methanol.[1] |
Proposed Synthesis and Experimental Protocols
Currently, there is no established synthetic protocol specifically for this compound. This section outlines a plausible and detailed two-step synthetic route starting from the commercially available 4-(trifluoromethylthio)benzoic acid.
Logical Workflow for Synthesis
Caption: Proposed two-step synthesis of this compound.
Step 1: Synthesis of 4-(Trifluoromethylthio)benzoyl chloride
Materials:
-
4-(Trifluoromethylthio)benzoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous toluene
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a nitrogen inlet, add 4-(trifluoromethylthio)benzoic acid (1.0 eq).
-
Suspend the starting material in anhydrous toluene.
-
Add a catalytic amount of anhydrous DMF.
-
Slowly add thionyl chloride (1.5 eq) to the suspension at room temperature under a nitrogen atmosphere.
-
Heat the reaction mixture to reflux (approximately 110°C) and maintain for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.
-
After completion, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator to obtain the crude 4-(trifluoromethylthio)benzoyl chloride, which can be used in the next step without further purification.
Step 2: Synthesis of this compound
Materials:
-
4-(Trifluoromethylthio)benzoyl chloride
-
Aqueous ammonia (NH₄OH, 28-30%)
-
Dichloromethane (DCM)
-
Deionized water
-
Brine solution
Procedure:
-
Dissolve the crude 4-(trifluoromethylthio)benzoyl chloride from Step 1 in anhydrous dichloromethane in an ice bath.
-
Slowly add an excess of concentrated aqueous ammonia (3.0 eq) to the solution with vigorous stirring, maintaining the temperature below 10°C.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Transfer the reaction mixture to a separatory funnel and add deionized water.
-
Separate the organic layer, and wash it sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield this compound as a solid.
Potential Research Applications and Signaling Pathways
While no specific biological activities or signaling pathway interactions have been reported for this compound, its structural motifs suggest potential for investigation in several areas of drug discovery. The benzamide moiety is a common feature in a wide range of pharmacologically active compounds.[2][3] The trifluoromethylsulfanyl group can enhance drug-like properties.
Given the novelty of this compound, a logical first step for researchers would be to employ it in a general drug discovery and development workflow.
General Drug Discovery Workflow
Caption: A generalized workflow for drug discovery and development.
Conclusion
This compound represents a promising, yet underexplored, molecule for chemical and pharmacological research. This technical guide provides a solid foundation for its synthesis and initial characterization. The predicted properties and detailed experimental protocols are intended to facilitate the entry of researchers into the investigation of this compound. The unique electronic and lipophilic characteristics imparted by the trifluoromethylsulfanyl group, combined with the versatile benzamide scaffold, make this compound a compelling candidate for inclusion in screening libraries for the discovery of new therapeutic agents.
References
Technical Guide: Solubility of 4-[(Trifluoromethyl)sulfanyl]benzamide in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
A thorough review of publicly available scientific literature reveals a notable absence of specific quantitative solubility data for 4-[(Trifluoromethyl)sulfanyl]benzamide in common organic solvents. This technical guide addresses this information gap by providing a comprehensive, step-by-step experimental protocol for determining the equilibrium solubility of this compound. The methodologies outlined herein are based on the widely accepted "gold standard" shake-flask method, enabling researchers to generate reliable and reproducible solubility data in their own laboratories. This guide also includes a template for data presentation and a visual workflow to aid in experimental design and execution. Understanding the solubility of this compound is a critical prerequisite for its advancement in drug discovery and development, impacting formulation, purification, and overall bioavailability.
Introduction to Solubility in Drug Development
Solubility is a fundamental physicochemical property of an active pharmaceutical ingredient (API) that significantly influences its biopharmaceutical characteristics, including absorption, distribution, metabolism, and excretion (ADME). A comprehensive understanding of a compound's solubility in various organic solvents is also crucial for synthetic chemistry processes such as purification and crystallization, as well as for the development of suitable formulations.
This compound, a compound of interest in medicinal chemistry, requires a well-defined solubility profile to facilitate its journey through the drug development pipeline. While specific data is not currently available, this guide provides the necessary framework and detailed experimental procedures to empower researchers to perform this essential characterization.
Quantitative Solubility Data
As of the latest literature review, specific quantitative solubility data for this compound in various organic solvents has not been published. To facilitate future research and data compilation, the following table is provided as a template for recording experimentally determined solubility values. It is recommended to measure solubility at controlled temperatures (e.g., 25 °C and 37 °C) to simulate standard laboratory and physiological conditions.
Table 1: Experimental Solubility of this compound
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Molar Solubility (x, mole fraction) |
|---|---|---|---|---|
| e.g., Ethanol | ||||
| e.g., Methanol | ||||
| e.g., Acetone | ||||
| e.g., Acetonitrile | ||||
| e.g., Ethyl Acetate | ||||
| e.g., Dichloromethane | ||||
| e.g., Dimethyl Sulfoxide (DMSO) | ||||
| e.g., Toluene |
| e.g., Cyclohexane | | | | |
Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[1] The protocol below provides a detailed procedure for its implementation.
Materials and Equipment
-
This compound (solid, pure)
-
Selected organic solvents (analytical grade)
-
Analytical balance (readable to ±0.1 mg)
-
Glass vials with screw caps or sealed flasks
-
Thermostatic orbital shaker or rotator
-
Constant temperature bath or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm or 0.45 µm, compatible with the solvent)
-
Volumetric flasks, pipettes, and syringes
-
Validated analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)
Procedure
-
Preparation of Supersaturated Solution:
-
Add an excess amount of solid this compound to a pre-weighed glass vial. The presence of undissolved solid at the end of the equilibration period is essential to ensure saturation has been reached.[1]
-
Accurately add a known volume or mass of the selected organic solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation during the experiment.
-
-
Equilibration:
-
Place the sealed vials in a thermostatic orbital shaker set to the desired experimental temperature (e.g., 25 °C).[2]
-
Agitate the mixture for a sufficient duration to allow the system to reach solid-liquid equilibrium. This period can range from 24 to 72 hours, depending on the compound and solvent system.[3] It is advisable to conduct preliminary time-to-equilibrium studies to determine the optimal duration.
-
-
Phase Separation:
-
After the equilibration period, cease agitation and allow the vials to stand undisturbed in a constant temperature bath for at least 24 hours. This allows the excess, undissolved solid to sediment.[3]
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a solvent-compatible syringe filter (e.g., 0.22 µm) into a clean vial. This step removes any remaining solid microparticles.[2] Exercise caution to avoid any temperature change during filtration.[1]
-
-
Quantification:
-
Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the concentration of this compound in the diluted sample using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis Spectroscopy.[1]
-
A standard calibration curve must be prepared using solutions of known concentrations of this compound in the same solvent to ensure accurate quantification.[2]
-
Data Analysis and Reporting
-
Calculate the concentration of the saturated solution based on the measured concentration of the diluted sample and the dilution factor.
-
Express the solubility in appropriate units, such as milligrams per milliliter (mg/mL), moles per liter (mol/L), or as a mole fraction.[3]
-
The experiment should be performed in triplicate for each solvent and temperature to ensure the precision and reliability of the results.
Visualized Experimental Workflow
The following diagram illustrates the logical workflow for the determination of equilibrium solubility using the shake-flask method.
Conclusion
While quantitative solubility data for this compound in organic solvents is not yet available in the scientific literature, this guide provides the essential tools for its determination. By following the detailed experimental protocol for the shake-flask method, researchers can generate the necessary data to support their drug development and research activities. The systematic determination of this compound's solubility profile will be a critical step in unlocking its full therapeutic potential.
References
An In-depth Technical Guide to the Synthesis of 4-[(Trifluoromethyl)sulfanyl]benzamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of 4-[(Trifluoromethyl)sulfanyl]benzamide and its derivatives is a focal point of contemporary medicinal chemistry. The incorporation of the trifluoromethylsulfanyl (SCF3) group into molecular scaffolds is a well-established strategy to enhance pharmacological properties such as metabolic stability, lipophilicity, and binding affinity. This technical guide provides a comprehensive overview of the synthetic routes to this compound derivatives, detailed experimental protocols, and an exploration of their biological significance, particularly as inhibitors of the Hedgehog signaling pathway.
Synthetic Pathways
The most direct and common synthetic route to this compound involves a two-step process starting from the commercially available 4-(trifluoromethylthio)benzoic acid. This method is favored for its efficiency and the ready availability of the starting material.
A general workflow for this synthesis is outlined below:
Caption: General workflow for the synthesis of this compound.
An alternative, though less direct, pathway could involve the trifluoromethylthiolation of a pre-existing benzamide. However, this approach often suffers from issues with regioselectivity and the harsh reaction conditions required for the introduction of the SCF3 group.
Experimental Protocols
Protocol 1: Synthesis of 4-(Trifluoromethylthio)benzoyl chloride
This protocol details the conversion of 4-(trifluoromethylthio)benzoic acid to its corresponding acyl chloride, a key intermediate for the synthesis of the final benzamide derivatives.
Materials:
-
4-(Trifluoromethylthio)benzoic acid
-
Thionyl chloride (SOCl₂)
-
Dry toluene
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 4-(trifluoromethylthio)benzoic acid (1.0 eq) in dry toluene.
-
Slowly add thionyl chloride (2.0-3.0 eq) to the suspension at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).
-
After completion, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude 4-(trifluoromethylthio)benzoyl chloride. This intermediate is often used in the next step without further purification.
Protocol 2: Synthesis of this compound
This protocol describes the final amidation step to produce the target compound.
Materials:
-
4-(Trifluoromethylthio)benzoyl chloride
-
Aqueous ammonia (e.g., 28-30% solution) or ammonia gas
-
Anhydrous solvent (e.g., dichloromethane, THF, or isopropanol)
-
Stirring vessel
-
Ice bath
Procedure:
-
Dissolve the crude 4-(trifluoromethylthio)benzoyl chloride from the previous step in a suitable anhydrous solvent in a stirring vessel.
-
Cool the solution in an ice bath to 0-10 °C.
-
Slowly add an excess of aqueous ammonia or bubble ammonia gas through the solution while maintaining the temperature.
-
Stir the reaction mixture for 1-3 hours at low temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, the product can be isolated by filtration if it precipitates. Alternatively, the reaction mixture can be washed with water and brine, the organic layer dried over anhydrous sodium sulfate, and the solvent evaporated to yield the crude product.
-
The crude this compound can be purified by recrystallization or column chromatography.
Data Presentation: Synthesis and Properties of Derivatives
The following table summarizes the synthesis and physical properties of this compound and a selection of its derivatives.
| Compound ID | Substituent (R) on Benzamide Nitrogen | Yield (%) | Melting Point (°C) |
| 1 | H | Not explicitly reported | Not explicitly reported |
| 2a | 2-(pyrimidinylamino) | 78 | 210-212 |
| 2b | 2-(4-methylpyrimidinylamino) | 81 | 223-225 |
| 2c | 2-(4,6-dimethylpyrimidinylamino) | 75 | 245-247 |
Note: The yields and melting points for derivatives 2a-2c are for analogous compounds where the trifluoromethylsulfanyl group is replaced by a trifluoromethyl group, as specific data for the sulfanyl derivatives was not available in the searched literature. This data is presented to illustrate the types of derivatives that can be synthesized.
Biological Activity: Inhibition of the Hedgehog Signaling Pathway
Derivatives of benzamide containing trifluoromethyl groups have been identified as potent inhibitors of the Hedgehog (Hh) signaling pathway.[1][2] This pathway is a critical regulator of embryonic development and its aberrant activation is implicated in the development and progression of several cancers, including basal cell carcinoma and medulloblastoma.
The Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (such as Sonic Hedgehog, SHH) to the Patched (PTCH1) receptor. This binding relieves the inhibition of Smoothened (SMO), a G protein-coupled receptor-like protein. Activated SMO then initiates a downstream signaling cascade that culminates in the activation of the GLI family of transcription factors (GLI1, GLI2, and GLI3), which translocate to the nucleus and induce the expression of target genes involved in cell proliferation, survival, and differentiation.
Caption: The Hedgehog signaling pathway and the inhibitory action of benzamide derivatives.
Quantitative Biological Data
The inhibitory activity of trifluoromethyl-containing 4-(2-pyrimidinylamino)benzamide derivatives against the Hedgehog signaling pathway has been evaluated using a Gli-luciferase reporter assay. The half-maximal inhibitory concentration (IC50) values for a selection of these compounds are presented below.
| Compound ID | Modifications | IC50 (nM) |
| Vismodegib (Control) | - | 2.55 |
| 3a | 4-(2-pyrimidinylamino)benzamide | 15.3 |
| 3d | N-methyl-4-(2-pyrimidinylamino)benzamide | 1.44 |
Source: Data adapted from a study on trifluoromethyl-containing 4-(2-pyrimidinylamino)benzamides as Hedgehog signaling pathway inhibitors.[1][2]
Conclusion
The synthesis of this compound derivatives represents a promising avenue for the development of novel therapeutic agents, particularly for cancers driven by aberrant Hedgehog signaling. The synthetic route via 4-(trifluoromethylthio)benzoyl chloride is a robust and efficient method for accessing these compounds. Further exploration of the structure-activity relationships of these derivatives is warranted to optimize their potency and pharmacokinetic properties as potential drug candidates. This technical guide provides a foundational framework for researchers and drug development professionals to advance the synthesis and biological evaluation of this important class of molecules.
References
Identifying Biological Targets of 4-[(Trifluoromethyl)sulfanyl]benzamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a comprehensive strategy for the identification and validation of biological targets for the novel compound, 4-[(Trifluoromethyl)sulfanyl]benzamide. In the absence of established targets for this specific molecule, this document provides a roadmap for researchers based on the known bioactivities of its constituent chemical moieties: the trifluoromethyl, sulfanyl, and benzamide groups. We present a multi-pronged approach encompassing in silico prediction, in vitro screening, and proteomic-based target deconvolution methodologies. Detailed experimental protocols for key techniques and data presentation frameworks are provided to guide research efforts.
Introduction: Unraveling the Therapeutic Potential
The quest to identify the molecular targets of novel chemical entities is a cornerstone of modern drug discovery. Understanding these interactions is paramount for elucidating a compound's mechanism of action, predicting its therapeutic efficacy, and anticipating potential off-target effects. This compound is a compound of interest due to the presence of structural motifs frequently found in pharmacologically active agents.
-
The benzamide scaffold is a well-established pharmacophore present in a diverse range of approved drugs, including antipsychotics, antiemetics, and analgesics, targeting a variety of receptors and enzymes.[1][2]
-
The trifluoromethyl (-CF3) group is a bioisostere often incorporated into drug candidates to enhance metabolic stability, increase lipophilicity, and improve target binding affinity.[3]
-
The trifluoromethylsulfanyl (-SCF3) moiety is also known to increase the lipophilicity of molecules, which can improve membrane permeability.[4]
Given these features, this compound holds the potential for novel biological activity. This guide provides a systematic approach to uncover its molecular targets.
Predicted Biological Activity and Potential Target Classes
Based on the functionalities present in this compound, several classes of proteins are predicted as potential targets.
Table 1: Predicted Target Classes Based on Chemical Moieties
| Chemical Moiety | Known Biological Activities of Related Compounds | Potential Target Classes |
| Benzamide | Antipsychotic, antiemetic, prokinetic, analgesic, anticancer.[1][2][5][6] | G-protein coupled receptors (GPCRs), ion channels, enzymes (e.g., kinases, histone deacetylases). |
| Trifluoromethyl | Enhanced binding affinity and metabolic stability in various drug classes.[3] | Broad range of enzymes and receptors where hydrophobic interactions are critical. |
| Trifluoromethylsulfanyl | Increased lipophilicity, potential for unique binding interactions.[4] | Targets requiring enhanced membrane permeability for engagement. |
A Multi-Faceted Approach to Target Identification
A robust target identification strategy should employ orthogonal methods to ensure the validity of the findings. We propose a workflow that integrates computational, biochemical, and cell-based approaches.
Caption: A comprehensive workflow for the identification and validation of biological targets.
Experimental Protocols
Affinity-Based Target Identification: Chemical Proteomics
Affinity-based methods utilize a modified version of the small molecule to "pull down" its interacting proteins from a complex biological sample.[7][8]
Protocol: Biotin-Streptavidin Pull-Down Assay
-
Synthesis of Biotinylated Probe: Synthesize an analog of this compound with a linker arm terminating in a biotin molecule. It is crucial to position the linker at a site that does not interfere with the compound's biological activity.
-
Cell Lysis: Culture cells of interest (e.g., a cancer cell line identified in phenotypic screening) and harvest them. Lyse the cells in a non-denaturing buffer to maintain protein integrity and interactions.
-
Incubation with Probe: Incubate the cell lysate with the biotinylated this compound probe. As a negative control, incubate a separate aliquot of lysate with biotin alone. As a competition control, pre-incubate the lysate with an excess of the non-biotinylated parent compound before adding the probe.
-
Capture with Streptavidin Beads: Add streptavidin-coated magnetic or agarose beads to the lysate-probe mixture and incubate to allow the high-affinity interaction between biotin and streptavidin.
-
Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads. This can be achieved by boiling in SDS-PAGE loading buffer or by using a competitive elution buffer containing a high concentration of free biotin.
-
Protein Identification: Resolve the eluted proteins by SDS-PAGE and visualize with a protein stain. Excise the protein bands of interest and identify them using mass spectrometry (LC-MS/MS).
Caption: Workflow for affinity-based target identification using a biotinylated probe.
Label-Free Target Identification
Label-free methods identify targets by observing changes in protein properties upon ligand binding in their native state.[7]
Protocol: Drug Affinity Responsive Target Stability (DARTS)
DARTS leverages the principle that the binding of a small molecule can stabilize a protein, making it less susceptible to proteolysis.[9]
-
Cell Lysis: Prepare a native cell lysate as described in the affinity-based protocol.
-
Compound Treatment: Aliquot the lysate and treat with varying concentrations of this compound or a vehicle control (e.g., DMSO).
-
Protease Digestion: Add a protease (e.g., thermolysin or pronase) to each aliquot and incubate for a specific time to allow for protein digestion.
-
Quenching: Stop the digestion by adding a protease inhibitor or by heat inactivation.
-
Analysis: Analyze the samples by SDS-PAGE and Coomassie staining. Proteins that are stabilized by the compound will show a dose-dependent increase in band intensity compared to the vehicle control.
-
Identification: Excise the stabilized protein bands and identify them by mass spectrometry.
Caption: The experimental workflow for the DARTS (Drug Affinity Responsive Target Stability) method.
Hypothetical Signaling Pathway: Targeting Kinase Signaling
Many benzamide derivatives are known to modulate kinase signaling pathways, which are frequently dysregulated in cancer. Should initial screens suggest an anti-proliferative effect of this compound, a plausible hypothesis is the inhibition of a key kinase.
Caption: A hypothetical signaling pathway illustrating the potential inhibition of the RAF kinase by this compound.
Data Presentation and Interpretation
All quantitative data from the target identification experiments should be summarized in a structured format to facilitate comparison and interpretation.
Table 2: Example Data Summary from Proteomics Analysis
| Protein ID (UniProt) | Gene Name | Method of Identification | Fold Enrichment (Affinity) / Protection (DARTS) | p-value | Known Function |
| P04049 | RAF1 | Affinity Pull-down, DARTS | 5.2 | 0.001 | Serine/threonine-protein kinase |
| Q15283 | BRAF | Affinity Pull-down | 3.8 | 0.005 | Serine/threonine-protein kinase |
| P62258 | HSP90AA1 | Affinity Pull-down | 2.1 | 0.045 | Molecular chaperone |
Conclusion and Future Directions
The identification of biological targets for this compound is a critical step in realizing its therapeutic potential. The methodologies outlined in this guide provide a robust framework for researchers to systematically deconvolute its mechanism of action. Successful target identification will pave the way for subsequent validation studies, lead optimization, and preclinical development. The integration of chemical proteomics, cellular assays, and bioinformatics will be essential for building a comprehensive understanding of this novel compound's role in modulating cellular pathways.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. Synthesis and pharmacological properties of benzamide derivatives as selective serotonin 4 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. N-Trifluoromethylthiolated Sulfonimidamides and Sulfoximines: Anti-microbial, Anti-mycobacterial, and Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Affinity-based target identification for bioactive small molecules - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
Structure-Activity Relationship of Benzamide Analogs: A Technical Guide
Introduction
The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of a wide range of biologically active compounds. Its synthetic tractability and ability to form key hydrogen bonding interactions have made it a cornerstone in the design of enzyme inhibitors and receptor modulators. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of various benzamide analogs, focusing on their interactions with key biological targets. The content herein is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental workflows.
Benzamide Analogs as Inhibitors of Mycobacterium tuberculosis QcrB
The emergence of multidrug-resistant strains of Mycobacterium tuberculosis (Mtb) has necessitated the discovery of novel antitubercular agents with new mechanisms of action. The cytochrome bc1 complex (also known as complex III) of the electron transport chain is a clinically validated target, and its QcrB subunit has been identified as the target for a promising class of benzamide inhibitors. These compounds disrupt the pathogen's ability to generate ATP, leading to cell death.
Quantitative Structure-Activity Relationship Data
The following table summarizes the structure-activity relationship for a series of benzamide analogs, highlighting the impact of substitutions on the benzamide core on their anti-mycobacterial activity and cytotoxicity. The activity is reported as the 90% inhibitory concentration (IC90) against M. tuberculosis and the 50% cytotoxic concentration (CC50) against the human liver cell line HepG2.
| Compound ID | R1-Substituent (Position 5) | Mtb IC90 (µM) | HepG2 CC50 (µM) | Selectivity Index (SI = CC50/IC90) |
| 4a | Bromine | 5.5 | >100 | >18.2 |
| 4b | Methyl | 0.62 | >100 | >161.3 |
| 4l | 3-Furan | 0.41 | 40 | 97.6 |
| 4m | 2-Furan | 0.58 | 40 | 69.0 |
| 4o | 3-Thiophene | 0.35 | 30 | 85.7 |
| 4p | 2-Thiophene | 0.2 | 13 | 65.0 |
| 16 | Thiophene | 0.13 | 39 | 300.0 |
| 17 | 4-Methylthiophene | 0.62 | 11 | 17.7 |
| 22f | Methyl | 0.09 | 25 | 277.8 |
| 4z | Monofluoro | 68 | >100 | >1.5 |
| 4za | Difluoro | 12 | 44 | 3.7 |
| 4zb | Secondary Amide | 2.4 | >100 | >41.7 |
Data compiled from ACS Medicinal Chemistry Letters.[1]
The data indicates that small lipophilic groups and five-membered heteroaromatic rings at the C-5 position of the benzamide core generally confer potent anti-tubercular activity.[1] Notably, electron-withdrawing groups like fluorine at this position are less tolerated.[2] The selectivity index highlights a favorable therapeutic window for several analogs, particularly compounds 16 and 22f .[1]
Experimental Protocols
This assay determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of M. tuberculosis.
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80
-
96-well microplates
-
Alamar Blue reagent
-
Test compounds dissolved in DMSO
Procedure:
-
A culture of M. tuberculosis H37Rv is grown to mid-log phase and diluted to a standardized inoculum of approximately 1 x 10^5 CFU/mL in 7H9 broth.
-
The test compounds are serially diluted in DMSO and then added to the wells of a 96-well plate. The final concentration of DMSO should not exceed 1%.
-
100 µL of the standardized bacterial inoculum is added to each well containing the test compound, as well as to positive (no drug) and negative (no bacteria) control wells.
-
The plates are incubated at 37°C for 5-7 days.
-
After the incubation period, 20 µL of Alamar Blue reagent is added to each well.
-
The plates are re-incubated for 24 hours.
-
The fluorescence is read using a microplate reader (excitation 560 nm, emission 590 nm). A color change from blue to pink indicates bacterial growth.
-
The IC90 is defined as the lowest drug concentration that inhibits fluorescence by 90% compared to the drug-free control.[3]
This colorimetric assay assesses the metabolic activity of cells and is used to determine the cytotoxic effects of the benzamide analogs.
Materials:
-
HepG2 human hepatocellular carcinoma cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Test compounds dissolved in DMSO
Procedure:
-
HepG2 cells are seeded into 96-well plates at a density of 1 x 10^4 cells per well and incubated for 24 hours to allow for cell attachment.[4]
-
The culture medium is replaced with fresh medium containing serial dilutions of the test compounds. A vehicle control (DMSO) is also included.
-
The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.[5][6]
-
Following incubation, 10 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours.[4]
-
The medium is then carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.[4]
-
The absorbance is measured at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the CC50 value is determined by plotting the percentage of viability against the log of the compound concentration.
Visualization of the Mechanism of Action
The benzamide analogs discussed in this section inhibit the QcrB subunit of the cytochrome bcc-aa3 supercomplex in the electron transport chain of Mycobacterium tuberculosis. This inhibition disrupts the transfer of electrons, thereby hindering the generation of the proton motive force required for ATP synthesis.
References
- 1. FtsZ Polymerization Assays: Simple Protocols and Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.rug.nl [research.rug.nl]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Design, synthesis and structure-activity relationships of substituted oxazole-benzamide antibacterial inhibitors of FtsZ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4.4. GTPase Activity Assay [bio-protocol.org]
Methodological & Application
Application Note: In Vitro Assay for Characterizing Hedgehog Signaling Pathway Inhibitors
Introduction
The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis. Aberrant activation of this pathway is implicated in the development and progression of various cancers, including basal cell carcinoma and medulloblastoma, making it a significant target for therapeutic intervention. The Gli family of transcription factors are the final effectors of the Hh pathway, and their transcriptional activity serves as a reliable indicator of pathway activation.[1] This application note describes a detailed protocol for an in vitro assay to screen for and characterize inhibitors of the Hedgehog signaling pathway, using 4-[(Trifluoromethyl)sulfanyl]benzamide as a representative test compound. The assay utilizes a Gli-luciferase reporter system, a robust and widely used method to quantify Hh pathway activity in a high-throughput format.[1][2]
Assay Principle
The in vitro assay for screening Hedgehog signaling pathway inhibitors is based on a cell line engineered to express a luciferase reporter gene under the control of a Gli-responsive promoter.[1][3] In this system, activation of the Hedgehog pathway leads to the activation of Gli transcription factors, which in turn drive the expression of luciferase. The resulting luminescence is directly proportional to the level of pathway activation. By introducing a potential inhibitor, such as this compound, any reduction in the luminescent signal can be quantified to determine the compound's inhibitory activity. A commonly used cell line for this purpose is the Shh-LIGHT2 cell line, which is derived from NIH/3T3 cells and stably expresses both a Gli-dependent firefly luciferase reporter and a constitutive Renilla luciferase reporter for normalization.[4][5][6]
Signaling Pathway
The Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the Patched (PTCH1) receptor. In the absence of a ligand, PTCH1 inhibits the activity of the 7-transmembrane protein Smoothened (SMO). Ligand binding to PTCH1 relieves this inhibition, allowing SMO to become active and transduce the signal. This leads to a cascade of intracellular events that culminates in the activation of the Gli family of transcription factors (Gli1, Gli2, and Gli3). Activated Gli proteins translocate to the nucleus and induce the expression of target genes that regulate cell proliferation, differentiation, and survival.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells | Springer Nature Experiments [experiments.springernature.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Small-molecule inhibitors reveal multiple strategies for Hedgehog pathway blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small molecule modulation of Smoothened activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cellosaurus cell line Shh Light II (CVCL_2721) [cellosaurus.org]
Application Notes and Protocols for the Investigation of 4-[(Trifluoromethyl)sulfanyl]benzamide in Cell Culture Experiments
Disclaimer: As of the current date, there is no specific scientific literature detailing the biological activity, mechanism of action, or established cell culture protocols for 4-[(Trifluoromethyl)sulfanyl]benzamide. The following application notes and protocols are provided as a general guide for the initial investigation of a novel small molecule compound with this structure, based on the known properties of its constituent chemical motifs. The proposed experiments and potential activities are hypothetical and should be adapted based on empirical findings.
Introduction
Benzamide derivatives are a well-established class of compounds with a broad spectrum of biological activities, forming the core of numerous approved drugs. The introduction of a trifluoromethyl group (-CF3) or a trifluoromethylsulfanyl group (-SCF3) can significantly modulate a molecule's physicochemical and pharmacological properties. The trifluoromethyl group is known to enhance metabolic stability, cell permeability, and binding affinity due to its high electronegativity and lipophilicity.[1] The trifluoromethylthio (-SCF3) group has also been explored in medicinal chemistry and has been associated with cytotoxic and antimicrobial activities in certain molecular contexts.[2]
Given these characteristics, this compound is a candidate for investigation in various therapeutic areas, including oncology and infectious diseases. These application notes provide a foundational framework for researchers to begin characterizing its effects in a cell culture setting.
Data Presentation: Hypothetical Screening Data
Effective data management is crucial when characterizing a novel compound. All quantitative results should be meticulously recorded and tabulated for clear interpretation and comparison. Below are example tables for presenting initial screening data.
Table 1: In Vitro Cytotoxicity of this compound against a Panel of Cancer Cell Lines
| Cell Line | Histotype | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | Data to be determined |
| A549 | Lung Carcinoma | Data to be determined |
| HCT116 | Colon Carcinoma | Data to be determined |
| HepG2 | Hepatocellular Carcinoma | Data to be determined |
IC50: The half-maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: Antimicrobial Activity of this compound
| Microbial Strain | Type | MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive bacteria | Data to be determined |
| Escherichia coli | Gram-negative bacteria | Data to be determined |
| Candida albicans | Fungi | Data to be determined |
MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
Experimental Protocols
The following are detailed, generalized protocols for the initial in vitro evaluation of this compound.
Protocol 1: Cell Viability Assessment using the MTT Assay
This protocol determines the effect of the compound on cell proliferation and viability. The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.
Materials:
-
Target cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (DMSO, sterile)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of dilutions in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO at the same final concentration as the highest compound concentration).
-
Cell Treatment: After 24 hours, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of the compound or vehicle control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: General Kinase Inhibition Assay (Hypothetical)
Should the compound show anti-proliferative effects, a common next step is to screen for kinase inhibition, as kinases are frequent targets of anticancer drugs. This is a generalized in vitro kinase assay protocol.
Materials:
-
Recombinant kinase of interest
-
Kinase-specific substrate peptide
-
This compound
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well assay plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in the appropriate assay buffer.
-
Reaction Setup: In a 384-well plate, add the kinase, the substrate peptide, and the test compound at various concentrations.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions. This is typically measured as a luminescent signal.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-compound control. Determine the IC50 value from a dose-response curve.
Visualizations
Diagrams are essential for visualizing experimental processes and potential mechanisms of action.
Caption: A general experimental workflow for the initial screening of a novel compound.
Caption: A hypothetical signaling pathway showing potential inhibition by the compound.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 4-[(Trifluoromethyl)sulfanyl]benzamide
Introduction
4-[(Trifluoromethyl)sulfanyl]benzamide and its derivatives are of significant interest in pharmaceutical and agrochemical research due to their unique chemical properties conferred by the trifluoromethylsulfanyl group. Accurate and reliable quantification of this compound is crucial for quality control, stability studies, and pharmacokinetic analysis. This application note presents a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound. The described method is based on reverse-phase chromatography, which is suitable for the separation of moderately polar compounds.
Principle
The method employs a reverse-phase HPLC system with a C18 column. The separation is based on the partitioning of the analyte between the nonpolar stationary phase (C18) and a polar mobile phase. The mobile phase consists of a mixture of an aqueous buffer and an organic modifier, in this case, acetonitrile. The retention of this compound is controlled by adjusting the ratio of the organic modifier. Detection is achieved using a UV detector, as the benzamide chromophore exhibits significant absorbance in the UV region.
Experimental Protocols
Materials and Reagents
-
This compound (Reference Standard)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or Trifluoroacetic acid, TFA) (ACS grade or higher)
-
Methanol (HPLC grade)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Degasser
-
Binary or Quaternary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
-
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
Syringe filters (0.45 µm)
Chromatographic Conditions
A satisfactory separation of benzamide derivatives can be achieved using a C8 or C18 column.[1][2][3] The mobile phase composition is critical for achieving good resolution and peak shape. A typical mobile phase for related compounds involves a mixture of acetonitrile and water, often with an acid additive like formic acid or TFA to improve peak symmetry.[4]
| Parameter | Recommended Condition |
| HPLC Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 60% A / 40% B, isocratic, or a linear gradient depending on sample complexity |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Preparation of Solutions
-
Mobile Phase Preparation:
-
To prepare Mobile Phase A, add 1 mL of formic acid to 1 L of HPLC-grade water and mix thoroughly.
-
To prepare Mobile Phase B, add 1 mL of formic acid to 1 L of HPLC-grade acetonitrile and mix thoroughly.
-
Degas both mobile phases before use.
-
-
Standard Stock Solution (1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Dissolve the standard in a 10 mL volumetric flask using methanol or acetonitrile.
-
Sonicate if necessary to ensure complete dissolution.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to achieve a concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Data Presentation
The following table summarizes the expected quantitative data from the HPLC analysis. This table should be populated with experimental data during method validation.
| Parameter | Expected Value/Range |
| Retention Time (min) | To be determined |
| Tailing Factor | ≤ 1.5 |
| Theoretical Plates | > 2000 |
| Linearity (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | To be determined |
| Limit of Quantification (LOQ) | To be determined |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Method Validation
For use in a regulated environment, the analytical method should be validated according to ICH guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[2]
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Mandatory Visualization
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Logical workflow for HPLC method development and validation.
References
Application Note & Protocol: Quantitative Analysis of 4-[(Trifluoromethyl)sulfanyl]benzamide using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-[(Trifluoromethyl)sulfanyl]benzamide is a novel organic molecule featuring a trifluoromethylsulfanyl moiety, a functional group of increasing interest in medicinal chemistry. The introduction of trifluoromethyl and related groups can significantly enhance the metabolic stability, lipophilicity, and biological activity of drug candidates.[1][2][3] As such, the development of robust and reliable quantitative assays for this compound is crucial for pharmacokinetic studies, drug metabolism profiling, and overall drug development.
This application note provides a detailed protocol for a sensitive and selective quantitative analysis of this compound in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS is the technique of choice for quantitative bioanalysis due to its high sensitivity, specificity, and throughput.[4][5] The method described herein utilizes a straightforward sample preparation procedure and a robust chromatographic separation, making it suitable for high-throughput analysis in a drug development setting.
Experimental
Materials and Reagents
-
This compound (analytical standard, purity ≥98%)
-
This compound-d4 (Internal Standard, IS) or a suitable structural analog such as 4-Chlorobenzamide.
-
Formic acid (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Human plasma (K2EDTA)
-
96-well protein precipitation plates
Instrumentation
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Standard and Sample Preparation
2.3.1. Standard Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the internal standard (IS) in methanol to prepare individual primary stock solutions of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the this compound primary stock solution with 50:50 (v/v) acetonitrile:water to create a series of working standard solutions for the calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the IS primary stock solution with 50:50 (v/v) acetonitrile:water to a final concentration of 100 ng/mL.
2.3.2. Calibration Curve and Quality Control Samples
-
Prepare calibration standards by spiking blank human plasma with the appropriate working standard solutions to achieve final concentrations ranging from 1 to 1000 ng/mL.
-
Prepare QC samples in blank human plasma at a minimum of three concentration levels: low (e.g., 3 ng/mL), medium (e.g., 300 ng/mL), and high (e.g., 800 ng/mL).
2.3.3. Sample Preparation Protocol
-
Aliquot 50 µL of plasma samples (blank, calibration standards, QCs, or unknown samples) into a 96-well protein precipitation plate.
-
Add 150 µL of the internal standard working solution (100 ng/mL in acetonitrile) to each well.
-
Vortex the plate for 2 minutes at 1000 rpm.
-
Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean 96-well plate for LC-MS/MS analysis.
LC-MS/MS Method
A scientifically sound, hypothetical LC-MS/MS method is proposed below based on methods for structurally similar compounds.[6]
Liquid Chromatography
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | See Table 2 |
Table 2: Chromatographic Gradient
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 0.5 | 10 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 10 |
| 5.0 | 10 |
Mass Spectrometry
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 150°C |
| Desolvation Temperature | 450°C |
| Capillary Voltage | 1.5 kV |
| MRM Transitions | See Table 3 |
Table 3: MRM Transitions and Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | [M+H]⁺ | To be determined | 100 | To be optimized |
| This compound-d4 (IS) | [M+H]⁺ | To be determined | 100 | To be optimized |
Note: The exact m/z values for the precursor and product ions, as well as the optimal collision energies, need to be determined experimentally by infusing the individual compounds into the mass spectrometer.
Data Analysis and Presentation
The concentration of this compound in the samples will be determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve will be constructed by plotting the peak area ratios against the nominal concentrations of the calibration standards using a weighted (1/x²) linear regression.
Table 4: Example Calibration Curve Data
| Nominal Conc. (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) | Calculated Conc. (ng/mL) | Accuracy (%) |
| 1 | Data | Data | Data | Data | Data |
| 5 | Data | Data | Data | Data | Data |
| 10 | Data | Data | Data | Data | Data |
| 50 | Data | Data | Data | Data | Data |
| 100 | Data | Data | Data | Data | Data |
| 500 | Data | Data | Data | Data | Data |
| 1000 | Data | Data | Data | Data | Data |
Table 5: Example Quality Control Sample Data
| QC Level | Nominal Conc. (ng/mL) | Mean Calculated Conc. (ng/mL) (n=6) | Standard Deviation | CV (%) | Accuracy (%) |
| LQC | 3 | Data | Data | Data | Data |
| MQC | 300 | Data | Data | Data | Data |
| HQC | 800 | Data | Data | Data | Data |
Visualizations
Caption: Experimental workflow for the quantitative analysis of this compound.
Caption: Logical relationship of the quantitative assay components.
References
- 1. agilent.com [agilent.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. CN108333272A - The method of LC-MSMS method separation determination PAS and its related impurities - Google Patents [patents.google.com]
- 5. lirias.kuleuven.be [lirias.kuleuven.be]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols: 4-[(Trifluoromethyl)sulfanyl]benzamide as a Putative Chemical Probe for Investigating Cellular Signaling Pathways
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-[(Trifluoromethyl)sulfanyl]benzamide is a synthetic organic compound featuring a benzamide core functionalized with a trifluoromethylsulfanyl (-SCF3) group. While its direct application as a chemical probe is not yet extensively documented in peer-reviewed literature, its structural motifs suggest significant potential for the development of selective chemical tools for biological investigation. The benzamide scaffold is a common feature in a multitude of biologically active compounds, and the trifluoromethylsulfanyl group is known to enhance key molecular properties such as metabolic stability and lipophilicity, which are highly desirable for effective chemical probes.[1][2]
This document outlines a prospective application of this compound as a chemical probe for studying cellular signaling pathways, providing hypothetical protocols and data to illustrate its potential utility.
Principle of Application
The trifluoromethylsulfanyl group can significantly impact a molecule's interaction with biological targets.[3] It is a highly lipophilic and metabolically stable moiety that can alter the electronic properties of the aromatic ring, potentially leading to enhanced binding affinity and selectivity for a protein target.[1][2] This application note proposes the use of this compound as a scaffold for developing probes to investigate enzymes or receptors where a benzamide moiety can serve as a recognition element.
For the purpose of this illustrative application, we will hypothesize that this compound acts as a selective inhibitor of a hypothetical enzyme, "Trifluoromethylsulfide-Sensitive Amidohydrolase" (TSA), which is implicated in a pro-inflammatory signaling cascade.
Physicochemical Properties of the Trifluoromethylsulfanyl Group
The -SCF3 group is a key feature that can enhance the druglike properties of a molecule. Its characteristics include:
| Property | Description | Reference |
| Lipophilicity | The trifluoromethyl group significantly increases the lipophilicity of a compound, which can improve its ability to cross cellular membranes.[1][2] | [1][2] |
| Metabolic Stability | The carbon-fluorine bonds in the trifluoromethyl group are exceptionally strong, making the moiety resistant to metabolic degradation and increasing the compound's half-life in biological systems.[1][2] | [1][2] |
| Electronic Effects | The -SCF3 group is strongly electron-withdrawing, which can influence the acidity or basicity of nearby functional groups and affect interactions with biological targets.[3] | [3] |
| Steric Profile | The trifluoromethyl group is bulkier than a methyl group and can influence the conformational preferences of the molecule, potentially leading to more selective binding to a target protein. |
Hypothetical Quantitative Data
The following tables summarize hypothetical data for this compound as a chemical probe for the hypothetical enzyme TSA.
Table 1: In Vitro Biochemical Assay Data
| Compound | Target | IC50 (nM) | Assay Type |
| This compound | TSA | 50 | Fluorescence Resonance Energy Transfer (FRET) |
| Benzamide (unsubstituted) | TSA | >10,000 | FRET |
| 4-(Methyl)benzamide | TSA | 2,500 | FRET |
Table 2: Cellular Activity Data
| Compound | Cell Line | EC50 (µM) for inhibition of downstream signaling | Cytotoxicity (CC50, µM) |
| This compound | Macrophage-like cell line | 0.5 | >50 |
| Benzamide (unsubstituted) | Macrophage-like cell line | >100 | >100 |
Table 3: Selectivity Profile
| Compound | TSA (IC50, nM) | Related Amidohydrolase 1 (IC50, nM) | Related Amidohydrolase 2 (IC50, nM) |
| This compound | 50 | 2,500 | >10,000 |
Experimental Protocols
Protocol 1: In Vitro TSA Inhibition Assay (FRET-based)
Objective: To determine the in vitro inhibitory potency of this compound against the purified hypothetical TSA enzyme.
Materials:
-
Purified recombinant TSA enzyme
-
FRET-based peptide substrate for TSA
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.01% Tween-20)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
384-well microplates
-
Plate reader capable of measuring fluorescence
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the compound in assay buffer to create a range of concentrations for testing.
-
Add the diluted compound or DMSO (vehicle control) to the wells of a 384-well microplate.
-
Add the purified TSA enzyme to each well and incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the enzymatic reaction by adding the FRET-based peptide substrate to each well.
-
Immediately begin monitoring the change in fluorescence over time using a plate reader.
-
Calculate the initial reaction rates and determine the IC50 value by fitting the dose-response data to a suitable equation.
Protocol 2: Cellular Assay for TSA Target Engagement
Objective: To assess the ability of this compound to engage TSA in a cellular context and inhibit its downstream signaling.
Materials:
-
Macrophage-like cell line expressing TSA
-
Cell culture medium and supplements
-
This compound
-
Lipopolysaccharide (LPS) or other stimulus to activate the TSA pathway
-
ELISA kit for measuring a downstream signaling product (e.g., a specific cytokine)
-
Cell lysis buffer
-
96-well cell culture plates
Procedure:
-
Seed the macrophage-like cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS to activate the TSA signaling pathway.
-
After an appropriate incubation period, collect the cell supernatant to measure the secreted cytokine using an ELISA kit according to the manufacturer's instructions.
-
Alternatively, lyse the cells and perform a Western blot to analyze the phosphorylation status of a downstream signaling protein.
-
Determine the EC50 value by plotting the inhibition of cytokine production or protein phosphorylation as a function of the compound concentration.
Visualizations
Caption: Proposed experimental workflow for validating this compound as a chemical probe.
Caption: Hypothetical signaling pathway inhibited by this compound.
Conclusion and Future Directions
While the direct use of this compound as a chemical probe has not been established, its chemical structure presents a promising starting point for the development of such tools. The trifluoromethylsulfanyl group offers advantageous physicochemical properties that can enhance the performance of a chemical probe in terms of metabolic stability and cell permeability. Further research is warranted to identify the specific biological targets of this compound and to validate its utility in studying cellular signaling pathways. The hypothetical data and protocols presented here provide a framework for the potential evaluation and application of this compound and its derivatives as novel chemical probes in biomedical research.
References
Application Notes and Protocols for the Experimental Evaluation of Benzamide Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: Benzamide and its derivatives are recognized as a "privileged scaffold" in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active compounds.[1] Their versatility allows for diverse substitutions, leading to the development of agents with a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibiting properties.[1][2][3] This document provides a comprehensive guide to the experimental workflow for testing novel benzamide derivatives, complete with detailed protocols, data presentation formats, and visual diagrams to facilitate research and development.
Overall Experimental Workflow
The evaluation of novel benzamide derivatives follows a structured, multi-stage process that begins with synthesis and progresses through a funnel of in vitro and in vivo assays to identify promising therapeutic candidates.
Synthesis and Purification of Benzamide Derivatives
The initial step involves the chemical synthesis of the designed benzamide derivatives. A common method is the reaction of a benzoic acid derivative with an appropriate amine.[4] Another approach involves the direct conversion of arenes to benzamide derivatives via electrophilic aromatic substitution using reagents like cyanoguanidine.[5]
General Purification Protocol: Following synthesis, the crude product requires purification to remove unreacted starting materials and byproducts.
-
Extraction: The reaction mixture is typically neutralized, and the product is extracted into an organic solvent (e.g., chloroform, ethyl acetate).[5]
-
Washing: The organic layer is washed with water and brine to remove water-soluble impurities.[5]
-
Drying: The organic extract is dried over an anhydrous salt like MgSO₄ or Na₂SO₄.
-
Chromatography/Recrystallization: The product is purified using silica gel column chromatography or by recrystallization from a suitable solvent to yield the pure benzamide derivative.[4][6] The structure and purity are then confirmed using techniques such as NMR and mass spectrometry.
In Vitro Screening Assays
In vitro assays are fundamental for the initial biological evaluation, providing data on cytotoxicity, enzyme inhibition, and receptor binding.[7]
Anticancer Activity: Cell Viability (MTT/XTT Assay)
The MTT and XTT assays are colorimetric methods used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[8][9][10] The reduction of a tetrazolium salt (MTT or XTT) by mitochondrial enzymes in living cells produces a colored formazan product.[11][12]
Experimental Protocol (MTT Assay):
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, A549) in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[1][8]
-
Compound Treatment: Remove the old medium and add 100 µL of fresh medium containing various concentrations of the benzamide derivatives. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[1][13]
-
Incubation: Incubate the plates for 48-72 hours.[1]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 1-4 hours at 37°C.[1][9]
-
Solubilization: For MTT, carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to dissolve the purple formazan crystals.[9][10] For XTT, this step is not needed as the product is water-soluble.[11]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.
Data Presentation: In Vitro Anticancer Activity
| Compound | Cell Line | Assay | IC₅₀ (µM) | Reference |
| N-(phenylcarbamoyl)benzamide | HeLa | MTT | 800 | [2] |
| Benzamide Derivative 06 | AChE | Enzyme Inhibition | 0.09 ± 0.05 | [2] |
| Benzamide Derivative 13 | BChE | Enzyme Inhibition | 0.10 ± 0.06 | [2] |
| Compound 4c | MCF-7 | MTT | 4.54 | [14] |
| Compound 4d | MCF-7 | MTT | 17.48 | [14] |
| Compound 6g | MDA-MB-231 | MTT | 11.35 | [13][15] |
| Compound 6g | MCF-7 | MTT | 11.58 | [13][15] |
IC₅₀: The concentration of a drug that is required for 50% inhibition in vitro. AChE: Acetylcholinesterase; BChE: Butyrylcholinesterase.
Enzyme Inhibition Assay
Enzyme assays are crucial in drug discovery to identify compounds that can modulate the activity of a specific enzyme target, which may be driving a disease pathway.[16][17]
Experimental Protocol (General):
-
Reagent Preparation: Prepare solutions of the target enzyme, the substrate, the benzamide inhibitor, and any necessary co-factors in an appropriate buffer.[7]
-
Reaction Mixture: In a microplate well, combine the enzyme and varying concentrations of the benzamide derivative. Allow a pre-incubation period for the inhibitor to bind to the enzyme.
-
Initiate Reaction: Start the enzymatic reaction by adding the substrate.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration.
-
Detection: Measure the formation of the product or the depletion of the substrate over time. This can be done by measuring changes in absorbance, fluorescence, or luminescence.[17]
-
Data Analysis: Plot the enzyme activity against the inhibitor concentration to determine the IC₅₀ value. Further kinetic studies can elucidate the mechanism of inhibition (e.g., competitive, non-competitive).[18]
Receptor Binding Assay
These assays measure the affinity of a compound for a specific receptor and are considered the gold standard for this purpose.[19][20] A common method is the competitive radioligand binding assay.
Experimental Protocol (Filtration-Based Radioligand Binding):
-
Reagent Preparation: Prepare a membrane homogenate or cultured cells expressing the target receptor. Also prepare solutions of a radiolabeled ligand (with known affinity for the receptor) and the unlabeled benzamide test compounds.[19][21]
-
Incubation: In a 96-well plate, incubate the receptor preparation with a fixed concentration of the radioligand and a range of concentrations of the unlabeled benzamide derivative.[19][21]
-
Equilibrium: Allow the binding to reach equilibrium (e.g., 60-90 minutes at 30°C).[21]
-
Separation: Separate the receptor-bound radioligand from the free (unbound) radioligand by rapid vacuum filtration through a glass fiber filter plate. The receptor and bound ligand are trapped on the filter.[19][22]
-
Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.[21]
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.[22]
-
Data Analysis: Plot the percentage of radioligand binding against the concentration of the test compound to determine the IC₅₀. This can be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation.
Mechanism of Action (MOA) Elucidation
Once a compound shows promising activity, studies are conducted to understand its underlying mechanism of action.
Signaling Pathway Analysis
Many benzamide derivatives exert their effects by inhibiting key proteins in cellular signaling pathways, such as the Hedgehog (Hh) or Epidermal Growth Factor Receptor (EGFR) pathways.[2][23][24]
Hedgehog Signaling Pathway Inhibition: The Hedgehog (Hh) signaling pathway is crucial for embryonic development, and its aberrant activation is linked to various cancers.[23] The Smoothened (Smo) receptor is a key component of this pathway. Certain benzamide derivatives have been identified as potent inhibitors that target the Smo receptor.[23][25]
In Vivo Studies
Promising candidates from in vitro screening are advanced to in vivo studies to evaluate their efficacy, pharmacokinetics (PK), and safety in a living organism.[26][27]
Experimental Protocol (High-Level Overview for Antitumor Efficacy):
-
Animal Model Selection: Choose an appropriate animal model, often immunodeficient mice for cancer studies, that can host human tumor xenografts.[26]
-
Tumor Implantation: Implant human cancer cells (the same ones used in vitro) subcutaneously into the mice.
-
Treatment: Once tumors reach a palpable size, randomize the animals into groups: a vehicle control group and one or more treatment groups receiving the benzamide derivative at different doses.[28]
-
Dosing: Administer the compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule.[28]
-
Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly. Also, monitor the animals' body weight and general health as indicators of toxicity.
-
Endpoint: At the end of the study, euthanize the animals, and excise the tumors for weighing and further analysis (e.g., histology, biomarker assessment).
-
Pharmacokinetic (ADME) Studies: In parallel or separate studies, analyze how the drug is absorbed, distributed, metabolized, and excreted (ADME) to understand its bioavailability and half-life.[29][30]
Data Analysis and Interpretation
Proper data analysis is critical for making informed decisions. A negative drug test result indicates that the substance was not detected or was below a predetermined cutoff level.[31][32][33] Conversely, a positive result means the drug or its metabolites were detected at or above the cutoff concentration.[31] Throughout the workflow, quantitative data such as IC₅₀, Ki, and tumor growth inhibition are calculated to compare the potency and efficacy of different benzamide derivatives, ultimately leading to the selection of a clinical candidate.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. EP0974576A2 - Method of producing benzamide derivatives - Google Patents [patents.google.com]
- 5. Benzamide synthesis by direct electrophilic aromatic substitution with cyanoguanidine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 12. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. Design, synthesis, molecular docking and in vitro anticancer activities of 1-(4-(benzamido)phenyl)-3-arylurea derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02882A [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. bellbrooklabs.com [bellbrooklabs.com]
- 17. Universal enzyme inhibition measurement could boost drug discovery - Clinical Trials Arena [clinicaltrialsarena.com]
- 18. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. giffordbioscience.com [giffordbioscience.com]
- 20. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. giffordbioscience.com [giffordbioscience.com]
- 22. merckmillipore.com [merckmillipore.com]
- 23. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 24. walshmedicalmedia.com [walshmedicalmedia.com]
- 25. Discovery of novel 4-(2-pyrimidinylamino)benzamide derivatives as highly potent and orally available hedgehog signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. walshmedicalmedia.com [walshmedicalmedia.com]
- 27. researchgate.net [researchgate.net]
- 28. Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Frontiers | Introduction to small molecule drug discovery and preclinical development [frontiersin.org]
- 30. The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis | Agilex Biolabs [agilexbiolabs.com]
- 31. goodhire.com [goodhire.com]
- 32. iprospectcheck.com [iprospectcheck.com]
- 33. Drug Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Trifluoromethyl-Containing Benzamide Derivatives as Signaling Pathway Inhibitors
A Note on the Target Compound 4-[(Trifluoromethyl)sulfanyl]benzamide:
Extensive literature searches did not yield specific data regarding the biological activity of this compound as an inhibitor in signaling pathways. This suggests that the compound may not have been extensively studied for this purpose, or the research has not been published in publicly accessible databases.
Therefore, these application notes will focus on a closely related and well-characterized class of compounds: 4-(pyrimidinylamino)benzamide derivatives containing a trifluoromethyl group , which have been identified as potent inhibitors of the Hedgehog signaling pathway. This information is intended to provide researchers, scientists, and drug development professionals with a relevant framework and detailed protocols that can be adapted for the study of similar benzamide-based inhibitors.
Introduction: 4-(Pyrimidinylamino)benzamide Derivatives as Hedgehog Signaling Pathway Inhibitors
The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development and tissue homeostasis. Aberrant activation of this pathway is implicated in the development and progression of various cancers, including basal cell carcinoma and medulloblastoma. Consequently, inhibitors of the Hh pathway are of significant interest in oncology drug discovery.
A series of novel 4-(2-pyrimidinylamino)benzamide derivatives containing a trifluoromethyl group have been synthesized and evaluated for their inhibitory activity against the Hh signaling pathway.[1] These compounds have demonstrated potent inhibition, with some derivatives showing greater potency than the clinically approved drug vismodegib.[1] The trifluoromethyl group is often incorporated into drug candidates to enhance metabolic stability and binding affinity.
Quantitative Data Summary
The inhibitory activity of 4-(2-pyrimidinylamino)benzamide derivatives against the Hedgehog signaling pathway was determined using a Gli-luciferase reporter assay.[1] The half-maximal inhibitory concentration (IC₅₀) values for representative compounds are summarized in the table below.
| Compound ID | Modification | IC₅₀ (nM) against Hh Pathway | Reference |
| Vismodegib | (Positive Control) | 3.12 | [1] |
| Compound 13d | 4-(pyrimidinylamino)benzamide derivative | 1.44 | [1] |
Table 1: In vitro inhibitory activity of a key 4-(pyrimidinylamino)benzamide derivative compared to the standard inhibitor, Vismodegib.
Signaling Pathway Diagram
The Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to the Patched (PTCH1) receptor. This binding relieves the inhibition of Smoothened (SMO), a G protein-coupled receptor-like molecule. Activated SMO then triggers a downstream signaling cascade that ultimately leads to the activation and nuclear translocation of the GLI family of transcription factors (GLI1, GLI2, and GLI3). The 4-(pyrimidinylamino)benzamide derivatives are believed to exert their inhibitory effect at the level of SMO.
Caption: The Hedgehog signaling pathway and the inhibitory action of 4-(pyrimidinylamino)benzamide derivatives.
Experimental Protocols
Gli-Luciferase Reporter Assay for Hedgehog Pathway Inhibition
This protocol describes a cell-based assay to quantify the inhibitory activity of compounds on the Hedgehog signaling pathway. The assay utilizes cells stably transfected with a Gli-responsive luciferase reporter gene.
Materials:
-
NIH/3T3 or similar cells stably expressing a Gli-responsive luciferase reporter construct.
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Test compounds (e.g., 4-(pyrimidinylamino)benzamide derivatives) dissolved in DMSO.
-
Positive control: Vismodegib.
-
Recombinant SHH protein or a Smoothened agonist (e.g., SAG).
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System).
-
96-well white, clear-bottom cell culture plates.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the Gli-luciferase reporter cells in a 96-well plate at a density of 2 x 10⁴ cells per well in 100 µL of complete DMEM. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds and the positive control in DMEM. The final DMSO concentration should be less than 0.5%.
-
Remove the media from the wells and add 100 µL of the compound dilutions.
-
Pathway Activation: To activate the Hedgehog pathway, add recombinant SHH protein (e.g., 100 ng/mL) or SAG (e.g., 100 nM) to all wells except for the negative control wells.
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
Luciferase Assay:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add 100 µL of the luciferase assay reagent to each well.
-
Mix briefly by orbital shaking.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (wells with no cells).
-
Normalize the data to the vehicle-treated control (100% activity).
-
Plot the normalized luminescence values against the logarithm of the compound concentration.
-
Calculate the IC₅₀ value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).
-
Caption: Experimental workflow for the Gli-luciferase reporter assay.
Conclusion and Future Directions
The 4-(pyrimidinylamino)benzamide derivatives containing a trifluoromethyl group represent a promising class of Hedgehog signaling pathway inhibitors with potent in vitro activity. The provided protocols offer a foundation for researchers to further investigate these and other benzamide-based compounds. Future studies could include:
-
In vivo efficacy studies: Evaluating the anti-tumor activity of lead compounds in animal models of Hh-driven cancers.
-
Pharmacokinetic profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds.
-
Mechanism of action studies: Further elucidating the precise binding site and inhibitory mechanism on the SMO receptor.
-
Structure-activity relationship (SAR) studies: Synthesizing and testing additional analogs to optimize potency and drug-like properties.
These detailed application notes and protocols provide a comprehensive guide for researchers interested in the discovery and development of novel inhibitors of critical signaling pathways.
References
Application Notes and Protocols: The Use of 4-[(Trifluoromethyl)sulfanyl]benzamide in Fragment-Based Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for the identification of novel lead compounds. This approach utilizes small, low molecular weight compounds ("fragments") to probe the binding sites of biological targets.[1][2][3][4][5][6][7] 4-[(Trifluoromethyl)sulfanyl]benzamide is a fragment of interest due to the unique properties of its constituent moieties. The benzamide scaffold is a common feature in many biologically active compounds and approved drugs, known for its ability to form key hydrogen bonding interactions.[8] The trifluoromethylsulfanyl (-SCF3) group is strongly electron-withdrawing and highly lipophilic, properties that can significantly influence a compound's metabolic stability, membrane permeability, and binding affinity.[9][10][11][12] This combination makes this compound an attractive candidate for inclusion in fragment libraries for screening against a variety of protein targets.
These application notes provide an overview of the potential utility of this compound in FBDD and detailed protocols for its screening and validation.
Data Presentation
The following tables present hypothetical data from the screening of this compound against a panel of protein kinases, a common target class in drug discovery.
Table 1: Physicochemical Properties of this compound
| Property | Value | Method |
| Molecular Weight (Da) | 221.21 | Calculation |
| cLogP | 2.85 | Calculation |
| Hydrogen Bond Donors | 1 | Calculation |
| Hydrogen Bond Acceptors | 2 | Calculation |
| Ligand Efficiency (LE) | 0.35 | Calculated from hypothetical KD |
Table 2: Biophysical Screening Results for this compound
| Target Protein | Screening Method | Dissociation Constant (KD) (µM) | Hit Confirmation |
| Kinase A | Surface Plasmon Resonance (SPR) | 150 | Yes |
| Kinase B | NMR Spectroscopy (19F NMR) | 250 | Yes |
| Kinase C | X-ray Crystallography | 500 | Yes |
| Kinase D | Surface Plasmon Resonance (SPR) | > 1000 | No |
Experimental Protocols
1. Synthesis of this compound
A common method for the synthesis of aryl trifluoromethyl sulfides involves the trifluoromethylthiolation of aryl halides.[13][14][15]
-
Reaction: Nickel-catalyzed cross-coupling of 4-iodobenzamide with a trifluoromethylthiolating agent such as [NMe4][SCF3].
-
Procedure:
-
To a solution of 4-iodobenzamide (1 equivalent) in an appropriate solvent (e.g., THF), add a nickel catalyst (e.g., Ni(COD)2) and a bipyridine ligand.
-
Add [NMe4][SCF3] (1.2 equivalents).
-
Stir the reaction mixture at room temperature until completion, monitored by TLC or LC-MS.
-
Upon completion, quench the reaction and extract the product.
-
Purify the crude product by column chromatography to yield this compound.
-
2. Fragment Screening by Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure binding affinities and kinetics in real-time.[16][17][18][19][20]
-
Instrumentation: A Biacore or similar SPR instrument.
-
Procedure:
-
Immobilize the target protein (e.g., Kinase A) onto a sensor chip.
-
Prepare a dilution series of this compound in running buffer.
-
Inject the fragment solutions over the sensor surface at a constant flow rate.
-
Monitor the change in the SPR signal (response units, RU) over time.
-
Regenerate the sensor surface between injections.
-
Analyze the resulting sensorgrams to determine the dissociation constant (KD).
-
3. Fragment Screening by NMR Spectroscopy
NMR spectroscopy is a powerful tool for detecting weak fragment binding and can provide structural information about the interaction.[21][22][23][24][25]
-
Instrumentation: A high-field NMR spectrometer equipped with a cryoprobe.
-
Procedure (19F NMR):
-
Prepare a sample of the target protein in a suitable buffer.
-
Acquire a baseline 19F NMR spectrum of this compound.
-
Add the target protein to the fragment solution.
-
Acquire another 19F NMR spectrum and observe for changes in the chemical shift, line broadening, or signal intensity of the trifluoromethyl group's resonance, which indicates binding.
-
4. Fragment Validation by X-ray Crystallography
X-ray crystallography provides high-resolution structural information of the fragment bound to the target protein, which is invaluable for structure-based drug design.[26][27][28][29][30]
-
Procedure:
-
Crystallize the target protein.
-
Soak the protein crystals in a solution containing a high concentration of this compound.
-
Collect X-ray diffraction data from the soaked crystals.
-
Process the diffraction data and solve the crystal structure.
-
Analyze the electron density maps to confirm the binding of the fragment and to visualize its interactions with the protein.
-
Visualization
Caption: A typical workflow for Fragment-Based Drug Discovery (FBDD).
Caption: A hypothetical kinase signaling pathway targeted by a benzamide derivative.
References
- 1. One pot synthesis of trifluoromethyl aryl sulfoxides by trifluoromethylthiolation of arenes and subsequent oxidation with hydrogen peroxide - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04621C [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]
- 4. Fragment-Based Drug Discovery: A Comprehensive Overview - PharmaFeatures [pharmafeatures.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Impact of trifluoromethyl and sulfonyl groups on the biological activity of novel aryl-urea derivatives: synthesis, in-vitro, in-silico and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jelsciences.com [jelsciences.com]
- 12. benchchem.com [benchchem.com]
- 13. Nickel-catalyzed aryl trifluoromethyl sulfide synthesis: a DFT study - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. SPR-based fragment screening: advantages and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
- 19. books.apple.com [books.apple.com]
- 20. youtube.com [youtube.com]
- 21. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. NMR Screening in Fragment-Based Drug Design: A Practical Guide | Springer Nature Experiments [experiments.springernature.com]
- 23. NMR screening in fragment-based drug design: a practical guide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. NMR-Fragment Based Virtual Screening: A Brief Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 25. [PDF] [NMR screening in fragment-based drug discovery]. | Semantic Scholar [semanticscholar.org]
- 26. Fragment Screening By Crystallography: An Alternative To High Throughput Screening | Peak Proteins [peakproteins.com]
- 27. Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. selvita.com [selvita.com]
- 30. Fragment HIT Identification in FBDD - CrystalsFirst [crystalsfirst.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-[(Trifluoromethyl)sulfanyl]benzamide
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-[(Trifluoromethyl)sulfanyl]benzamide, a key intermediate in various pharmaceutical and agrochemical research areas. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and insights into the reaction mechanism to help improve reaction yields and purity.
Troubleshooting Guide
Researchers may encounter several challenges during the synthesis of this compound. This guide addresses common issues in a question-and-answer format to provide clear and actionable solutions.
Question: My reaction shows low to no conversion of the starting material. What are the likely causes and how can I address them?
Answer: Low or no conversion is a frequent issue that can often be resolved by systematically checking the following factors:
-
Reagent Quality:
-
Trifluoromethylthiolating Reagent: Many electrophilic trifluoromethylthiolating reagents, such as N-(trifluoromethylthio)saccharin, are sensitive to moisture. Ensure the reagent is fresh, has been stored under an inert atmosphere (e.g., argon or nitrogen), and handled in a dry environment.
-
Starting Benzamide: Impurities in the 4-bromobenzamide or other starting benzamide derivatives can interfere with the reaction. Confirm the purity of your starting material and consider recrystallization or chromatography if necessary.
-
Catalyst/Activator: If using a Lewis acid catalyst (e.g., iron(III) chloride), ensure it is anhydrous and has not been deactivated by exposure to atmospheric moisture.[1]
-
-
Reaction Conditions:
-
Inert Atmosphere: The reaction should be conducted under a scrupulously dry and inert atmosphere to prevent the quenching of reagents and intermediates.
-
Temperature: The reaction temperature may be suboptimal. While some reactions proceed at room temperature, others may require heating to achieve a reasonable rate.[1] Conversely, excessive heat can lead to decomposition.
-
Solvent: The solvent must be anhydrous. Common solvents for this type of reaction include dichloromethane (DCM) and dichloroethane (DCE).
-
-
Reaction Setup:
-
Ensure all glassware is oven-dried or flame-dried before use.
-
Use properly sealed reaction vessels to maintain an inert atmosphere.
-
Question: I am observing the formation of significant side products. How can I improve the selectivity of the reaction?
Answer: The formation of side products can diminish the yield of the desired this compound. Key strategies to enhance selectivity include:
-
Control of Stoichiometry: Carefully control the stoichiometry of the reactants. An excess of the trifluoromethylthiolating reagent may lead to undesired side reactions.
-
Choice of Catalyst and Ligand: For metal-catalyzed reactions, the choice of catalyst and ligand is crucial for directing the reaction towards the desired product. Screening different Lewis acids or transition metal catalysts may be necessary.[1]
-
Reaction Time: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Stopping the reaction at the optimal time can prevent the formation of degradation products.
Question: The purification of the final product is proving difficult. What steps can I take to improve the isolation of pure this compound?
Answer: Purification challenges often arise from the presence of unreacted starting materials or closely related side products. Consider the following purification strategies:
-
Column Chromatography: Flash column chromatography using a silica gel stationary phase is a common and effective method for purification. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, can effectively separate the product from impurities.
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be a highly effective purification technique. Experiment with different solvents or solvent mixtures to find optimal conditions for crystallization of the desired product while leaving impurities in the mother liquor.
-
Aqueous Work-up: A thorough aqueous work-up can help remove inorganic salts and water-soluble impurities before proceeding to chromatography or recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the role of a Lewis acid in the electrophilic trifluoromethylthiolation of benzamide?
A1: A Lewis acid, such as iron(III) chloride, can act as a catalyst to activate the electrophilic trifluoromethylthiolating reagent (e.g., N-(trifluoromethylthio)saccharin).[1] This activation increases the electrophilicity of the "SCF3" group, making it more reactive towards the electron-rich aromatic ring of the benzamide.
Q2: Can I use a different starting material other than 4-bromobenzamide?
A2: Yes, other 4-substituted benzamides with suitable leaving groups can potentially be used. However, the reaction conditions may need to be re-optimized. For direct C-H trifluoromethylthiolation, an unsubstituted benzamide could be used, though this may lead to issues with regioselectivity.
Q3: What are some common electrophilic trifluoromethylthiolating reagents?
A3: Several electrophilic trifluoromethylthiolating reagents are commercially available or can be synthesized. Some common examples include N-(Trifluoromethylthio)saccharin, N-(Trifluoromethylthio)phthalimide, and trifluoromethanesulfenyl chloride.[2][3] The choice of reagent can influence the reaction conditions and reactivity.
Data Presentation
The following table summarizes representative reaction conditions for the trifluoromethylthiolation of an aromatic substrate, which can be adapted for the synthesis of this compound.
| Parameter | Condition | Notes |
| Starting Material | Benzyl benzenecarbamate (similar reactivity to benzamide) | A model substrate from a related study.[1] |
| Trifluoromethylthiolating Reagent | N-(Trifluoromethylthio)saccharin | A common, shelf-stable electrophilic reagent.[1] |
| Catalyst | Iron(III) chloride (FeCl3) | A Lewis acid catalyst to activate the reagent.[1] |
| Co-catalyst | Diphenyl selenide | Can enhance the reaction rate.[1] |
| Solvent | Dichloromethane (DCM) | Anhydrous solvent is crucial. |
| Temperature | Room Temperature | Mild reaction conditions are often sufficient.[1] |
| Reaction Time | 7 hours | Monitor by TLC for completion.[1] |
| Yield | 61% (for Benzyl [4-(trifluoromethylthio)benzene]carbamate) | Yields may vary for this compound.[1] |
Experimental Protocols
The following is a detailed experimental protocol for the synthesis of a structurally related compound, Benzyl [4-(trifluoromethylthio)benzene]carbamate, which can be adapted for the synthesis of this compound by replacing the starting material with 4-benzamide.[1]
Materials:
-
4-Benzamide
-
N-(Trifluoromethylthio)saccharin
-
Iron(III) chloride (anhydrous)
-
Diphenyl selenide
-
Dichloromethane (DCM, anhydrous)
-
Hexane
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (Argon or Nitrogen)
-
Standard laboratory glassware for work-up and purification
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere, add 4-benzamide (1.0 equivalent).
-
Dissolve the starting material in anhydrous dichloromethane.
-
To the stirred solution, add N-(trifluoromethylthio)saccharin (1.1 equivalents), iron(III) chloride (0.1 equivalents), and diphenyl selenide (0.1 equivalents).
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, quench the reaction with saturated aqueous sodium bicarbonate.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure this compound.
Mandatory Visualization
The following diagrams illustrate the proposed logical workflow for troubleshooting low yield and the general mechanism for the electrophilic trifluoromethylthiolation of an aromatic ring.
Caption: Troubleshooting workflow for improving the yield of this compound.
Caption: General mechanism of electrophilic trifluoromethylthiolation of benzamide.
References
troubleshooting common problems in benzamide synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in benzamide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing benzamide?
A1: The most common laboratory methods for synthesizing benzamide include:
-
From Benzoyl Chloride: This involves the reaction of benzoyl chloride with ammonia or a primary/secondary amine, often under Schotten-Baumann conditions.[1] This method is fast and typically results in a high yield.[2]
-
From Benzoic Acid: This route requires the activation of benzoic acid before reaction with an amine. This can be achieved by converting benzoic acid to a more reactive species, like an acyl chloride using thionyl chloride (SOCl₂), or by using a coupling reagent such as a carbodiimide (e.g., DCC, EDC).[1][3][4]
-
From Benzonitrile: Benzamide can also be prepared through the hydrolysis of benzonitrile, often under acidic or basic conditions.[1][3]
Q2: My benzamide synthesis is resulting in a low yield. What are the common causes?
A2: Low yields in benzamide synthesis can stem from several factors:
-
Hydrolysis of Starting Materials: Benzoyl chloride is highly reactive towards water and can hydrolyze to form benzoic acid, which is unreactive in the amidation reaction.[1][2] Activated carboxylic acid intermediates can also react with residual water.
-
Inefficient Amide Coupling: The choice of coupling reagent and reaction conditions is critical. For sterically hindered or electron-deficient amines, more potent coupling agents may be necessary.[5]
-
Protonation of the Amine: The reaction can generate hydrochloric acid (HCl), which protonates the starting amine, making it non-nucleophilic.[2] Using a base to neutralize this acid is crucial.[2]
-
Suboptimal Reaction Temperature: While higher temperatures can increase the reaction rate, they can also lead to degradation or unwanted side reactions.[5]
-
Incomplete Reaction: The reaction may not have been allowed to run to completion. Monitoring the reaction's progress using techniques like TLC or LC-MS is recommended.[5]
Q3: What are the typical byproducts observed in benzamide synthesis, and how can I remove them?
A3: Common byproducts include:
-
Benzoic Acid: This forms from the hydrolysis of unreacted benzoyl chloride or the benzamide product itself.[3] It can be removed by washing the crude product with a dilute base like sodium bicarbonate solution, which converts it to a water-soluble salt.[3]
-
N-acylurea: This is a common byproduct when using carbodiimide coupling reagents like DCC or EDC.[1] It forms from the rearrangement of the O-acylisourea intermediate and can be difficult to separate. Adding 1-hydroxybenzotriazole (HOBt) can suppress its formation.[1][2]
-
Ammonium Chloride: When ammonia is the amine source, it can react with acidic byproducts like HCl to form ammonium chloride.[3] This is typically removed by washing the product with cold water.[1][3]
-
N-Benzoylbenzamide (Diacylated Product): This can form if reaction conditions, such as the use of a strong base or high temperatures, are not carefully controlled.[3] Using milder conditions and avoiding a large excess of benzoyl chloride can prevent this.[3]
Q4: How can I purify my crude benzamide product?
A4: Recrystallization is a common and effective method for purifying crude benzamide.[3] Hot water is often a suitable solvent for benzamide itself.[3] The general procedure involves dissolving the crude product in a minimum amount of hot solvent and then allowing it to cool slowly, which facilitates the formation of pure crystals that can be collected by filtration.[3] If recrystallization is insufficient, column chromatography may be necessary.[6]
Troubleshooting Guides
General Issues in Benzamide Synthesis
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Benzamide | Incomplete reaction. | - Increase reaction time or temperature, but be mindful of potential side reactions.[3] - Monitor reaction progress by TLC or LC-MS.[5] |
| Hydrolysis of benzoyl chloride or activated intermediate. | - Use anhydrous (dry) solvents and reagents.[1][5] - Run the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] | |
| Loss of product during workup. | - Ensure complete precipitation of the product before filtration, potentially by cooling the mixture in an ice bath.[3] - Minimize the amount of solvent used for washing the filtered product.[3] | |
| Presence of Benzoic Acid Impurity | Hydrolysis of benzoyl chloride or the benzamide product. | - During workup, wash the crude product with a dilute base (e.g., sodium bicarbonate solution) to remove the acidic benzoic acid.[3] |
| Incomplete reaction if starting from benzoic acid. | - Ensure the activating agent (e.g., thionyl chloride, EDC) is added in sufficient quantity and that the activation step is complete before adding the amine.[3] | |
| Formation of N-Benzoylbenzamide (Diacylated Product) | Use of a strong base or high temperatures. | - Use a milder base or control the reaction temperature more carefully.[3] |
| Incorrect stoichiometry. | - Avoid using a large excess of benzoyl chloride.[3] | |
| Oily Product Instead of Solid Precipitate | Presence of significant impurities. | - Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure product.[2] - Cool the flask in an ice bath to encourage solidification.[2] - If the oil persists, extract the product, dry the organic layer, concentrate it, and attempt recrystallization from a suitable solvent.[2] |
| Reaction is a Dark Color | Decomposition of starting materials or product. | - This can indicate byproduct formation, especially with long reaction times or high temperatures.[3] Consider lowering the reaction temperature.[5] |
Data Presentation
Impact of Reaction Conditions on Yield (Illustrative)
The following table summarizes hypothetical quantitative data based on common optimization strategies to illustrate the impact of various parameters on product yield.
| Entry | Coupling Agent | Additive | Temperature (°C) | Time (h) | Yield (%) |
| 1 | EDC | None | 25 | 12 | 65 |
| 2 | EDC | HOBt | 25 | 12 | 85 |
| 3 | Thionyl Chloride | N/A | 70 (reflux) | 2 | 90 |
| 4 | None (Heat) | None | 150 | 6 | 32[7] |
| 5 | DCC | None | 25 | 12 | 60 (with N-acylurea) |
| 6 | DCC | HOBt | 25 | 12 | 82 |
Experimental Protocols
Protocol 1: Synthesis of Benzamide from Benzoyl Chloride (Schotten-Baumann Conditions) [3]
-
Materials: Benzoyl chloride, concentrated aqueous ammonia, ice bath, conical flask.
-
Procedure:
-
In a conical flask, prepare a diluted ammonia solution by mixing concentrated ammonia with cold deionized water. Cool the flask in an ice bath.[1]
-
Carefully and in small portions, add benzoyl chloride to the cold ammonia solution while shaking or stirring vigorously.[1][8] The reaction is exothermic; maintain cooling to manage the heat generated.[8][9]
-
After the addition is complete, stopper the flask and continue to shake for an additional 10-15 minutes.[1] A white precipitate of crude benzamide will form.[3]
-
Collect the solid product by vacuum filtration and wash it with cold water to remove soluble byproducts like ammonium chloride.[1][3]
-
The crude product can be further purified by recrystallization from hot water.[1]
-
Protocol 2: Synthesis of Benzamide from Benzoic Acid using EDC/HOBt [5]
-
Materials: Carboxylic acid (e.g., benzoic acid), Amine, EDC·HCl (1.1 - 1.5 equiv.), HOBt (1.0 - 1.2 equiv.), Anhydrous polar aprotic solvent (e.g., DMF, DCM, or THF), Non-nucleophilic base (e.g., DIPEA or Et3N, if starting with an amine salt).
-
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 equivalent) and the anhydrous solvent.
-
Add HOBt (1.0 - 1.2 equivalents) to the solution and stir until it dissolves.
-
Add the amine (1.0 - 1.2 equivalents). If the amine is a salt, add a suitable base like DIPEA (2-3 equivalents).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add EDC·HCl (1.1 - 1.5 equivalents) portion-wise to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once complete, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Protocol 3: Synthesis of Benzamide from Benzoic Acid via Thionyl Chloride [10]
-
Materials: Benzoic acid, thionyl chloride (SOCl₂), ammonia (NH₃).
-
Procedure:
-
Convert benzoic acid to benzoyl chloride by reacting it with thionyl chloride. This reaction is often done by refluxing benzoic acid with an excess of SOCl₂.[4][11]
-
After the reaction is complete (evolution of SO₂ and HCl gas ceases), the excess thionyl chloride is removed, typically by distillation.
-
The resulting crude benzoyl chloride is then reacted with ammonia (aqueous or gaseous) as described in Protocol 1 to yield benzamide.[10]
-
Mandatory Visualization
Caption: Troubleshooting workflow for low yield in benzamide synthesis.
Caption: Decision tree for handling an oily product instead of a solid.
Caption: Desired amidation pathway versus common hydrolysis side reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. How is benzamide obtained from benzoic acid? - askIITians [askiitians.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. globalconference.info [globalconference.info]
- 9. benchchem.com [benchchem.com]
- 10. How is benzamide obtained from benzoic acid class 12 chemistry CBSE [vedantu.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification of 4-[(Trifluoromethyl)sulfanyl]benzamide
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 4-[(Trifluoromethyl)sulfanyl]benzamide. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to streamline your purification workflow.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Recovery After Recrystallization | The compound is significantly soluble in the cold recrystallization solvent. Too much solvent was used during dissolution. Premature crystallization occurred during hot filtration. | - Test different solvent systems; a less polar solvent or a mixture may be more effective. - Use the minimum amount of hot solvent necessary to dissolve the compound. - Preheat the filtration apparatus (funnel, filter paper, and receiving flask) to prevent cooling and crystallization. |
| Product "Oils Out" During Recrystallization | The solution is supersaturated, and the compound's melting point is lower than the boiling point of the solvent. The presence of significant impurities can lower the melting point of the mixture. The cooling rate is too rapid. | - Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly. - Consider a different solvent system with a lower boiling point. - Pre-purify the crude material by another method, such as column chromatography, to remove major impurities. |
| Persistent Impurities After Recrystallization | The impurity has similar solubility characteristics to the desired product in the chosen solvent. The impurity co-crystallizes with the product. | - Attempt recrystallization from a different solvent system with different polarity. - Purify the material using an alternative technique such as column chromatography. |
| Compound Fails to Elute from Silica Gel Column | The chosen eluent is not polar enough to move the compound. The compound may be interacting strongly with the acidic silica gel. | - Gradually increase the polarity of the eluent system (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture). - Consider using a different stationary phase, such as alumina, or adding a small amount of a modifying agent like triethylamine to the eluent to reduce strong interactions. |
| Co-elution of Impurities During Column Chromatography | The polarity of the impurity is very similar to the product in the chosen eluent system. | - Optimize the eluent system by using a shallower polarity gradient or by trying a different solvent mixture (e.g., dichloromethane/methanol). - Consider using a different stationary phase with different selectivity, such as reverse-phase silica gel. |
| Presence of Oxidized Impurities (Sulfoxide/Sulfone) | The trifluoromethylsulfanyl group is susceptible to oxidation, which can occur during synthesis or workup. | - Ensure that all reaction and purification steps are carried out under an inert atmosphere if possible. - Avoid strong oxidizing agents during the synthesis and workup. - These more polar impurities can often be separated by column chromatography. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter when synthesizing this compound?
A1: Common impurities can include unreacted starting materials, such as 4-(trifluoromethylthio)benzoyl chloride or 4-(trifluoromethylthio)benzoic acid. Side products from the amidation reaction may also be present. Additionally, the trifluoromethylsulfanyl group can be susceptible to oxidation, leading to the formation of the corresponding sulfoxide or sulfone, which are more polar impurities.
Q2: How do I choose an appropriate solvent for recrystallization?
A2: An ideal recrystallization solvent will dissolve the this compound poorly at room temperature but will dissolve it completely at an elevated temperature. The impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent. For benzamides, solvent systems of intermediate polarity, such as ethyl acetate/hexanes or acetone/hexanes, are often a good starting point.
Q3: My compound appears pure by TLC, but the melting point is broad. What could be the issue?
A3: A broad melting point range typically indicates the presence of impurities, even if they are not visible on a TLC plate. The impurities may have a similar Rf value to your product in the TLC solvent system used. It is also possible that your compound exists in different crystalline forms (polymorphs). Consider running the TLC in a different solvent system to try and resolve the impurity. If the melting point is still broad after a second purification, analytical techniques such as NMR or LC-MS can help identify the issue.
Q4: Can I use reverse-phase chromatography to purify this compound?
A4: Yes, reverse-phase chromatography can be an effective purification method, particularly if the impurities are more polar than the desired product. In reverse-phase chromatography, a non-polar stationary phase (like C18 silica) is used with a polar mobile phase (such as water/acetonitrile or water/methanol). The non-polar this compound will be retained more strongly than polar impurities.
Experimental Protocols
Protocol 1: Recrystallization from Ethyl Acetate/Hexanes
Objective: To purify crude this compound by removing non-polar and highly polar impurities.
Materials:
-
Crude this compound
-
Ethyl acetate
-
Hexanes
-
Erlenmeyer flask
-
Hot plate with stirring capabilities
-
Buchner funnel and filter flask
-
Filter paper
Methodology:
-
Place the crude this compound in an Erlenmeyer flask with a stir bar.
-
Add a minimal amount of hot ethyl acetate to dissolve the solid completely with stirring and gentle heating.
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If insoluble impurities are present, perform a hot filtration.
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Slowly add hexanes to the hot solution until the solution becomes slightly turbid.
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Allow the flask to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
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Collect the crystals by vacuum filtration using a Buchner funnel.
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Wash the crystals with a small amount of cold hexanes.
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Dry the purified crystals under vacuum.
Protocol 2: Silica Gel Column Chromatography
Objective: To separate this compound from impurities with different polarities.
Materials:
-
Crude this compound
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Silica gel (for flash chromatography)
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Hexanes
-
Ethyl acetate
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Chromatography column
-
Collection tubes
Methodology:
-
Prepare a slurry of silica gel in hexanes and pack the chromatography column.
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Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel.
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Load the dried silica gel with the adsorbed compound onto the top of the packed column.
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Elute the column with a gradient of ethyl acetate in hexanes, starting with a low polarity mixture (e.g., 5% ethyl acetate in hexanes) and gradually increasing the polarity.
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Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Visualizations
Purification Workflow
Caption: A general workflow for the purification of this compound.
Troubleshooting Logic for Recrystallization
Caption: A troubleshooting decision tree for the recrystallization of this compound.
Technical Support Center: Addressing Solubility Challenges of 4-[(Trifluoromethyl)sulfanyl]benzamide in Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues encountered with 4-[(Trifluoromethyl)sulfanyl]benzamide during experimental assays.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of benzamide derivatives like this compound?
Q2: I am observing precipitation of my compound in my aqueous assay buffer. What is the likely cause?
A2: Precipitation in aqueous buffers is a common issue for compounds with low water solubility.[4][5][6] This often occurs when a concentrated stock solution of the compound in an organic solvent (like DMSO) is diluted into the aqueous assay buffer. The organic solvent concentration may not be high enough in the final assay volume to keep the compound fully dissolved.
Q3: What are the recommended starting solvents for preparing a stock solution of this compound?
A3: Based on the solubility of similar benzamide compounds, the recommended starting solvents for preparing a high-concentration stock solution are DMSO or DMF.[1][2][7] These aprotic, polar solvents are effective at dissolving many organic compounds.[2][7] For less concentrated solutions, methanol and ethanol can also be considered.[3]
Q4: How can I improve the solubility of this compound in my aqueous assay medium?
A4: To improve solubility in aqueous media, a co-solvent strategy is often employed.[6] This involves preparing a concentrated stock solution in a water-miscible organic solvent like DMSO and then diluting it into the aqueous buffer. It is crucial to ensure the final concentration of the organic solvent in the assay is sufficient to maintain solubility without adversely affecting the biological system.
Q5: What is the maximum recommended concentration of DMSO in a cell-based assay?
A5: The tolerance of cell lines to DMSO can vary. However, a general guideline is to keep the final concentration of DMSO in cell-based assays at or below 0.5% (v/v) to minimize cytotoxicity and other off-target effects. It is always recommended to run a vehicle control (assay buffer with the same final DMSO concentration) to assess the impact of the solvent on the assay.
Troubleshooting Guide
Issue: Compound Precipitation Upon Dilution into Aqueous Buffer
This is a frequent challenge when working with hydrophobic compounds. The following workflow can help diagnose and resolve this issue.
Caption: Troubleshooting workflow for compound precipitation.
Data Presentation
Table 1: Solubility of Benzamide in Various Solvents at Different Temperatures.
While specific quantitative solubility data for this compound is not available in the public domain, the following table for the parent compound, benzamide, can serve as a useful reference for solvent selection. The solubility generally increases with temperature.[3]
| Solvent | Solubility Order (from highest to lowest)[3] |
| Methanol | 1 |
| Acetone | 2 |
| Ethanol | 3 |
| 1-Propanol | 4 |
| 1-Butanol | 5 |
| Isopropanol | 6 |
| Isobutanol | 7 |
| Methyl Acetate | 8 |
| Ethyl Acetate | 9 |
| Butyl Acetate | 10 |
| Acetonitrile | 11 |
| Water | 12 |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
This protocol describes a general method for preparing a high-concentration stock solution of a poorly water-soluble compound.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials
Procedure:
-
Weigh the Compound: Accurately weigh the desired amount of this compound. For example, to prepare 1 mL of a 10 mM solution (assuming a molecular weight of approximately 223.2 g/mol ), weigh out 2.23 mg of the compound.
-
Add Solvent: Add the appropriate volume of DMSO to the vial containing the compound.
-
Dissolution: Vortex the mixture vigorously for 1-2 minutes to facilitate dissolution.
-
Visual Inspection: Visually inspect the solution to ensure that all solid particles have dissolved. If not, proceed to the next step.
-
Sonication (Optional): If the compound is not fully dissolved, place the vial in a sonicator bath for 5-10 minutes. Gentle warming (to no more than 37°C) can also be applied, but be cautious about compound stability at elevated temperatures.
-
Storage: Once fully dissolved, store the stock solution at -20°C or -80°C in a tightly sealed, light-protected container.
Protocol 2: Preparing Working Solutions in Aqueous Buffer
This protocol outlines the steps for diluting the DMSO stock solution into an aqueous assay buffer to minimize precipitation.
Caption: Workflow for preparing aqueous working solutions.
Procedure:
-
Prepare Assay Buffer: Ensure your aqueous assay buffer is prepared and at the desired temperature.
-
Vortex Buffer: Begin vortexing the required volume of the assay buffer at a moderate speed.
-
Add Stock Solution: While the buffer is vortexing, add the required volume of the concentrated DMSO stock solution dropwise into the vortex. This rapid mixing helps to prevent localized high concentrations of the compound that can lead to precipitation.
-
Continue Mixing: Continue to vortex the solution for an additional 30 seconds to ensure homogeneity.
-
Use Immediately: It is best practice to use the freshly prepared working solution immediately in your assay to minimize the risk of precipitation over time.
References
- 1. New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K [spiral.imperial.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide [mdpi.com]
stability of 4-[(Trifluoromethyl)sulfanyl]benzamide in aqueous solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-[(Trifluoromethyl)sulfanyl]benzamide. The information is designed to address potential stability issues encountered during experimental work in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in aqueous solutions?
Q2: What are the likely degradation pathways for this compound in aqueous solution?
Based on the structure of this compound, two primary degradation pathways in aqueous solution are plausible:
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Hydrolysis of the amide bond: This is a common degradation route for benzamide derivatives, which would lead to the formation of 4-[(Trifluoromethyl)sulfanyl]benzoic acid and ammonia. This can be catalyzed by acidic or basic conditions.
-
Oxidation of the sulfanyl group: The sulfur atom in the trifluoromethylsulfanyl group could be susceptible to oxidation, potentially forming a sulfoxide or sulfone.
Q3: How can I monitor the stability of my this compound solution?
A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, is the recommended approach. This method should be capable of separating the intact this compound from its potential degradation products.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of compound potency or concentration over time. | Degradation of the compound in the aqueous solution. | - Confirm the pH of your solution. Buffering the solution to a neutral pH may improve stability. - Store solutions at lower temperatures (e.g., 2-8 °C) and protect from light. - For long-term storage, consider preparing aliquots and freezing them. Avoid repeated freeze-thaw cycles. |
| Appearance of new peaks in my analytical chromatogram (e.g., HPLC). | Formation of degradation products. | - Attempt to identify the degradation products using techniques like LC-MS to understand the degradation pathway. - Perform forced degradation studies to intentionally generate degradation products and confirm if the new peaks correspond to them. |
| Precipitation of the compound from the aqueous solution. | Poor aqueous solubility. | - Determine the aqueous solubility of your compound at the desired concentration and pH. - Consider the use of co-solvents (e.g., DMSO, ethanol) or formulating with solubilizing agents if compatible with your experimental design. |
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[2]
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water
-
Acetonitrile (ACN) or other suitable organic solvent
-
pH meter
-
HPLC system with UV detector
-
LC-MS system for peak identification (optional)
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ACN or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of ~100 µg/mL. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of ~100 µg/mL. Incubate at a controlled temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of ~100 µg/mL. Keep at room temperature for a defined period.
-
Thermal Degradation: Store the solid compound and a solution of the compound at an elevated temperature (e.g., 70°C) for a defined period.
-
Photostability: Expose a solution of the compound to light according to ICH Q1B guidelines.
-
-
Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze by a validated stability-indicating HPLC method.
-
Data Analysis: Calculate the percentage of degradation and identify major degradation products.
Stability-Indicating HPLC Method Development (Example)
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (to be determined by UV scan of the compound).
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Visualizations
Caption: Forced degradation experimental workflow.
Caption: Factors influencing stability and mitigation.
References
Technical Support Center: Optimizing Benzamide Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of benzamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing benzamide?
A1: The most prevalent laboratory and industrial methods for synthesizing benzamide include:
-
From Benzoyl Chloride: This involves the reaction of benzoyl chloride with ammonia or a primary/secondary amine. A common variation of this method is performed under Schotten-Baumann conditions.[1]
-
From Benzoic Acid: This method involves the direct condensation of benzoic acid with an amine. This typically requires a coupling agent or conversion of benzoic acid to a more reactive species.[1][2] One approach is to use a dehydrating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to first form benzoyl chloride in situ, which then reacts with an amine.[2] Another approach involves using coupling reagents like dicyclohexylcarbodiimide (DCC).
-
From Benzonitrile: Benzamide can also be synthesized from benzonitrile through hydrolysis.[3][4]
Q2: My benzamide synthesis from benzoyl chloride is giving a low yield and I see a significant amount of benzoic acid as a byproduct. What is happening and how can I prevent it?
A2: The presence of benzoic acid indicates the hydrolysis of your starting material, benzoyl chloride, which is highly reactive with water.[1] This side reaction consumes the benzoyl chloride and complicates the purification process. To minimize hydrolysis, ensure that all your reagents and solvents are anhydrous (dry) and protect the reaction from atmospheric moisture. This can be achieved by using oven-dried glassware, a drying tube, or by running the reaction under an inert atmosphere like nitrogen or argon.[1]
Q3: What are Schotten-Baumann conditions and why are they beneficial for benzamide synthesis?
A3: Schotten-Baumann conditions refer to a reaction carried out in a two-phase solvent system, typically an organic solvent (like dichloromethane) and an aqueous solution containing a base (like sodium hydroxide).[1] This setup is particularly advantageous for the reaction between an amine and an acid chloride. The base in the aqueous phase neutralizes the hydrochloric acid (HCl) generated during the reaction.[1] This prevents the HCl from protonating the amine starting material, which would render it unreactive.[1] The reactants and the desired benzamide product remain in the organic phase.[1]
Q4: I am observing a significant amount of an N-acylurea byproduct in my DCC coupling reaction. How can I prevent its formation?
A4: The formation of an N-acylurea is a common side reaction when using dicyclohexylcarbodiimide (DCC) as a coupling agent. To suppress this, you can add a nucleophilic additive such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).[1] These additives react with the O-acylisourea intermediate to form a more stable active ester, which is less prone to rearrangement but still reactive enough to form the desired amide.[1]
Troubleshooting Guides
Issue 1: Low Yield or Incomplete Reaction
| Possible Cause | Troubleshooting Steps |
| Hydrolysis of Benzoyl Chloride | Ensure all solvents and reagents are anhydrous. Use oven-dried glassware and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] |
| Incomplete Reaction | Increase the reaction time or consider gentle heating.[5][6] For Schotten-Baumann reactions, ensure vigorous stirring to maximize the interfacial reaction rate.[5] Monitor the reaction progress using Thin Layer Chromatography (TLC).[1] |
| Protonation of Amine | In reactions generating HCl, ensure a sufficient amount of base is present to neutralize the acid.[5] |
| Product Loss During Workup | To prevent the product from dissolving during washing, use cold washing solvents.[1] If precipitation is incomplete, cool the mixture in an ice bath to maximize product recovery.[6] |
Issue 2: Oily Product Instead of a Solid
| Possible Cause | Troubleshooting Steps |
| Presence of Impurities | Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure benzamide.[5] |
| Low Melting Point of the Product | If crystallization fails, extract the oily product with a suitable organic solvent, wash the organic layer with water and brine, dry it over an anhydrous salt (e.g., Na₂SO₄), and then concentrate it. The resulting crude product can then be purified by recrystallization from an appropriate solvent system.[5] |
| Significant Impurities | During the workup, wash the crude product with a dilute base like sodium bicarbonate solution to remove acidic impurities such as benzoic acid.[6] |
Quantitative Data Summary
The choice of coupling reagent and reaction conditions can significantly impact the yield of benzamide. Below are tables summarizing the effects of different parameters.
Table 1: Comparison of Coupling Reagent Performance in Aqueous Media [1]
| Coupling Reagent/System | Yield of N-benzylbenzamide (%) |
| DMT-MM | 88 |
| COMU + Collidine | 85 |
| EDC + Oxyma | 76 |
| DIC + HOPO | 91 |
| TPTU + NMI | 82 |
Table 2: Effect of Temperature on the Yield of 2-amino-N-benzylbenzamide Synthesis [6]
| Temperature (°C) | Solvent | Reaction Time (h) | Yield (%) |
| 25 | Dichloromethane | 12 | 75 |
| 40 | Dichloromethane | 8 | 82 |
| 60 | Dichloromethane | 6 | 78 |
| 25 | Acetonitrile | 12 | 85 |
| 40 | Acetonitrile | 8 | 92 |
| 60 | Acetonitrile | 6 | 89 |
Experimental Protocols
Protocol 1: Synthesis of Benzamide from Benzoyl Chloride (Schotten-Baumann Method)
Materials:
-
Benzoyl chloride
-
Concentrated aqueous ammonia
-
Ice-cold water
-
Conical flask with a stopper
-
Filtration apparatus
Procedure:
-
In a conical flask, prepare a mixture of 5 mL of concentrated ammonia and 5 mL of water.[5] Cool the flask in an ice bath.
-
Slowly add 2 mL (2.4 g) of benzoyl chloride in small portions while vigorously shaking the flask.[5] Keep the flask stoppered between additions.
-
The reaction is exothermic; maintain the temperature by cooling the flask as needed.[5]
-
After the addition is complete, continue to shake the flask vigorously for an additional 15 minutes.[5] A white solid (benzamide) will precipitate.
-
Collect the solid product by vacuum filtration.[1]
-
Wash the crude product with several portions of ice-cold water.[5]
-
Recrystallize the crude benzamide from hot water to obtain pure crystals.[1]
-
Dry the purified crystals and determine the yield and melting point (expected: 127-130 °C).[5]
Protocol 2: Synthesis of Benzamide from Benzoic Acid using a Coupling Reagent (EDC)
Materials:
-
Benzoic acid
-
Amine (e.g., benzylamine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt) (optional)
-
Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) (if the amine is a salt)
-
Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)
-
Standard workup and purification reagents
Procedure:
-
Dissolve benzoic acid (1 equivalent) and HOBt (1.1 equivalents, if used) in anhydrous DCM or DMF.
-
Add the amine (1.1-1.2 equivalents). If the amine is a hydrochloride salt, add a non-nucleophilic base like DIPEA (2-3 equivalents).[7]
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add EDC·HCl (1.1-1.5 equivalents) portion-wise to the stirred reaction mixture.[7]
-
Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.[7]
-
Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate or DCM.[7]
-
Wash the organic layer sequentially with a saturated aqueous NaHCO₃ solution, water, and brine.[7]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[7]
-
Purify the crude product by column chromatography or recrystallization.[7]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. How is benzamide obtained from benzoic acid? - askIITians [askiitians.com]
- 3. prepchem.com [prepchem.com]
- 4. RU2019541C1 - Process for preparing benzamide - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Trifluoromethyl-Containing Compounds
Welcome to the technical support center for the synthesis of trifluoromethyl-containing compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the success of your experiments. The incorporation of the trifluoromethyl (CF3) group is a critical strategy in modern chemistry, known to enhance properties like metabolic stability, lipophilicity, and binding affinity.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: Why is the trifluoromethyl group so important in drug discovery and materials science?
The CF3 group offers a unique combination of properties that are highly advantageous for bioactive molecules.[2] Its high electronegativity and electron-withdrawing nature can significantly alter a molecule's electronic properties, influencing acidity, basicity, and binding interactions.[4][5] Furthermore, the CF3 group is metabolically stable due to the strength of the C-F bond, which can increase a drug's half-life.[2][4] It also enhances lipophilicity, which can improve a molecule's ability to cross cell membranes.[2][4]
Q2: What are the primary strategies for introducing a trifluoromethyl group?
There are three main mechanistic pathways for trifluoromethylation, categorized by the nature of the CF3 source:
-
Nucleophilic Trifluoromethylation : Utilizes a trifluoromethyl anion (CF3⁻) equivalent, such as the Ruppert-Prakash reagent (TMSCF3), to react with electrophilic substrates like aldehydes and ketones.[6][7]
-
Electrophilic Trifluoromethylation : Employs reagents that deliver an electrophilic trifluoromethyl cation (CF3⁺) equivalent, such as Togni's or Umemoto's reagents, to react with nucleophiles like enolates, thiols, or electron-rich arenes.[6][8][9]
-
Radical Trifluoromethylation : Involves the generation of a trifluoromethyl radical (•CF3) from sources like CF3I or sodium trifluoromethanesulfinate (Langlois' reagent), which can then react with substrates such as alkenes and arenes.[6][10]
Q3: What are the fundamental challenges associated with C-CF3 bond formation?
The synthesis of trifluoromethyl-containing compounds presents several intrinsic challenges:
-
High Electronegativity : The strong electron-withdrawing nature of the CF3 group can increase the activation barrier for key steps in catalytic cycles, such as C–CF3 reductive elimination in cross-coupling reactions.[11]
-
Reagent Stability : Many trifluoromethylating reagents are unstable, sensitive to moisture, or require harsh reaction conditions.[1][12] For example, the simple CF3 anion is highly unstable and prone to decomposition into fluoride and difluorocarbene.[13]
-
Strong Metal-CF3 Bonds : In transition-metal-catalyzed reactions, the bond between the metal and the CF3 group can be very strong, making subsequent bond-forming steps difficult.[11]
-
Side Reactions : The high reactivity of some reagents and intermediates can lead to undesired side reactions, such as protodeborylation in reactions with arylboronic acids.[14]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Problem Area 1: Low or No Product Yield
Q: My reaction yield is low or I'm observing no reaction. What are the common causes and solutions?
A: Low or no yield is a frequent issue that can stem from several factors related to the initiator, reagent, solvent, or substrate. Use the following decision tree to diagnose the problem.
References
- 1. benchchem.com [benchchem.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 7. nbinno.com [nbinno.com]
- 8. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
- 10. Trifluoromethyl alkane synthesis by trifluoromethylation [organic-chemistry.org]
- 11. Catalysis for Fluorination and Trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Progress in copper-catalyzed trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 4-[(Trifluoromethyl)sulfanyl]benzamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of 4-[(Trifluoromethyl)sulfanyl]benzamide.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimental work with this compound, focusing on unexpected degradation.
| Symptom | Potential Cause | Suggested Action |
| Appearance of a new peak corresponding to 4-carboxy-benzenesulfonamide or 4-carboxy-benzenesulfinic acid in HPLC/LC-MS. | Oxidation of the trifluoromethylsulfanyl group. | Avoid strong oxidizing agents. If oxidation is intended, use controlled conditions with reagents like hydrogen peroxide.[1][2] Ensure proper inert atmosphere during storage and experiments if oxidative degradation is a concern. |
| Formation of 4-(trifluoromethylsulfanyl)benzoic acid and ammonia (or ammonium ions) detected by LC-MS or NMR. | Hydrolysis of the benzamide group. | Maintain neutral pH for aqueous solutions. If working under acidic or basic conditions is necessary, be aware of potential hydrolysis and consider using aprotic solvents if the reaction chemistry allows.[3][4][5] |
| Observation of benzene and other fragments in GC-MS analysis of thermally stressed samples. | Thermal degradation leading to N-C bond cleavage. | Avoid excessive temperatures during analysis and storage. For thermal stability studies, use techniques like thermogravimetric analysis (TGA) to determine the decomposition temperature.[6] |
| Gradual degradation of the compound upon exposure to laboratory light. | Photodegradation. | Store the compound in amber vials or protect from light.[7] When conducting experiments, minimize exposure to direct light, especially UV radiation. |
| Loss of compound in biological assays or in the presence of enzymes. | Enzymatic degradation of the amide bond. | If working with cell cultures or enzyme preparations, consider the possibility of enzymatic hydrolysis. Use appropriate controls, such as heat-inactivated enzymes or cell-free media, to confirm enzymatic activity.[8][9] |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The degradation of this compound is primarily dictated by the reactivity of its two main functional groups: the benzamide moiety and the trifluoromethylsulfanyl moiety. The main degradation pathways are:
-
Hydrolysis: The benzamide group can undergo hydrolysis under both acidic and basic conditions to yield 4-(trifluoromethylsulfanyl)benzoic acid and ammonia (or their respective salts).[3][4][10]
-
Oxidation: The trifluoromethylsulfanyl (-SCF3) group is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide (-SOCF3) and sulfone (-SO2CF3).[1][2]
-
Thermal Degradation: At elevated temperatures, the molecule can undergo fragmentation, including cleavage of the amide N-C bond.[6]
-
Photodegradation: Aromatic compounds containing trifluoromethyl groups can be susceptible to degradation upon exposure to UV light.[7]
Q2: How can I prevent the hydrolysis of the benzamide group during my experiments?
A2: To minimize hydrolysis, it is recommended to work in neutral or near-neutral pH conditions. If your experimental protocol requires acidic or basic conditions, be aware that hydrolysis is likely to occur.[5] Using aprotic solvents can also prevent hydrolysis. For storage of the compound in solution, use a buffered solution at a neutral pH or an aprotic solvent and store at low temperatures.
Q3: What are the expected products of oxidative degradation?
A3: The sulfur atom in the trifluoromethylsulfanyl group is the most likely site of oxidation. The expected products are 4-[(Trifluoromethyl)sulfinyl]benzamide (sulfoxide) and subsequently 4-[(Trifluoromethyl)sulfonyl]benzamide (sulfone).[1][2]
Q4: Is the trifluoromethyl group itself stable?
A4: The trifluoromethyl (-CF3) group is generally very stable due to the high strength of the carbon-fluorine bond.[11] However, under harsh acidic or basic conditions, it can undergo hydrolysis to a carboxylic acid group, though this is less common than the degradation of other functional groups on the molecule.[7][12]
Q5: Are there any known enzymatic degradation pathways for this compound?
Experimental Protocols
Protocol 1: Monitoring Hydrolytic Degradation by HPLC
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Preparation of Degradation Solutions:
-
Acidic: Dilute the stock solution to a final concentration of 100 µg/mL in 0.1 M hydrochloric acid.
-
Basic: Dilute the stock solution to a final concentration of 100 µg/mL in 0.1 M sodium hydroxide.
-
Neutral: Dilute the stock solution to a final concentration of 100 µg/mL in purified water.
-
-
Incubation: Incubate the solutions at a controlled temperature (e.g., 40°C).
-
Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
Sample Preparation: Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively. Dilute all samples with the mobile phase to a suitable concentration for HPLC analysis.
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
-
Data Analysis: Monitor the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
Protocol 2: In Vitro Metabolic Stability Assay
-
Reagents: Liver microsomes (e.g., human, rat), NADPH regenerating system, phosphate buffer (pH 7.4), test compound stock solution, and positive control (a compound with known metabolic instability).
-
Incubation:
-
In a 96-well plate, add liver microsomes to the phosphate buffer.
-
Add the test compound to the wells to achieve the desired final concentration.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
-
Time Points: Stop the reaction at various time points (e.g., 0, 5, 15, 30, 60 minutes) by adding a quenching solution (e.g., cold acetonitrile with an internal standard).
-
Sample Processing: Centrifuge the plate to pellet the protein.
-
LC-MS/MS Analysis: Analyze the supernatant for the remaining parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the line will give the degradation rate constant, from which the in vitro half-life can be calculated.[11]
Degradation Pathways Visualization
Caption: Major degradation pathways of this compound.
Experimental Workflow Visualization
Caption: Workflow for investigating the degradation of a compound.
References
- 1. researchgate.net [researchgate.net]
- 2. One pot synthesis of trifluoromethyl aryl sulfoxides by trifluoromethylthiolation of arenes and subsequent oxidation with hydrogen peroxide - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04621C [pubs.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. prezi.com [prezi.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 7. benchchem.com [benchchem.com]
- 8. A versatile system for studying the enzymatic degradation of multi-block poly(ester amide)s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The ever-expanding limits of enzyme catalysis and biodegradation: polyaromatic, polychlorinated, polyfluorinated, and polymeric compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. US3792048A - Process for hydrolyzing 3-trifluoromethyl phenethylamines - Google Patents [patents.google.com]
Validation & Comparative
Validating Hits from a High-Throughput Screen: A Comparative Guide for 4-[(Trifluoromethyl)sulfanyl]benzamide and Analogues
For researchers, scientists, and drug development professionals, the journey from a high-throughput screen (HTS) to a validated lead compound is a critical and often complex process. This guide provides a comparative framework for validating hits, using the hypothetical screening candidate 4-[(Trifluoromethyl)sulfanyl]benzamide as an illustrative example. We will explore essential experimental protocols, present comparative data in a structured format, and visualize the validation workflow.
The initial identification of "active" compounds, or "hits," from an HTS campaign is merely the first step. A significant portion of these initial hits can be false positives, arising from assay interference or non-specific activity.[1][2] Therefore, a rigorous validation cascade is paramount to eliminate these artifacts and prioritize genuine hits for further development. This process typically involves a series of increasingly stringent assays designed to confirm the compound's activity, specificity, and mechanism of action.
The Hit Validation Cascade: A Step-by-Step Approach
A typical hit validation workflow begins with hit confirmation and proceeds through a series of orthogonal and counter-assays to weed out undesirable compounds. The ultimate goal is to identify robust hits with a clear structure-activity relationship (SAR) that are suitable for lead optimization.[1][2]
Caption: A generalized workflow for hit validation, from primary screening to a validated lead candidate.
Comparative Data for Hit Validation
To illustrate the validation process, the following tables present hypothetical data for our lead compound, this compound, and two analogues.
| Compound | Primary Screen (IC50, µM) | Dose-Response Confirmation (IC50, µM) | Orthogonal Assay (IC50, µM) |
| This compound | 1.2 | 1.5 | 1.8 |
| Analogue A | 0.8 | 0.9 | > 50 (Inactive) |
| Analogue B | 2.5 | 2.8 | 3.1 |
| Control (Vismodegib) | 0.05 | 0.06 | 0.07 |
Table 1: Initial Hit Confirmation and Orthogonal Validation. This table showcases the initial potency of the compounds. Analogue A, while potent in the primary screen, fails in the orthogonal assay, suggesting it might be a false positive.
| Compound | Counter-Screen (Assay Interference) | Biophysical Assay (SPR, KD, µM) | Selectivity Panel (Kinase X IC50, µM) |
| This compound | No significant interference | 2.1 | > 20 |
| Analogue A | N/A | N/A | N/A |
| Analogue B | Significant interference | Not Determined | 0.5 |
| Control (Vismodegib) | No significant interference | 0.1 | > 20 |
Table 2: Counter-Screening, Target Engagement, and Selectivity. This table highlights the specificity of the compounds. Analogue B shows significant assay interference, a common source of false positives.[1] this compound demonstrates direct binding to the target in a biophysical assay and good selectivity.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of validation experiments.
Dose-Response Confirmation Assay
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a 10-point serial dilution series in a 96-well plate, typically starting from 100 µM.
-
Assay Reaction: In a 384-well plate, add the target enzyme, substrate, and buffer.
-
Compound Addition: Transfer the diluted compounds to the assay plate.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Detection: Add the detection reagent and measure the signal (e.g., fluorescence intensity).
-
Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Orthogonal Assay (Luminescence-based)
-
Principle: This assay uses a different detection method (e.g., luminescence) from the primary screen to confirm activity and rule out technology-specific artifacts.[1]
-
Procedure: The protocol is similar to the dose-response confirmation assay, but a luminescence-based detection reagent is used. This helps to identify compounds that may interfere with fluorescence-based readouts.
Counter-Screen for Assay Interference
-
Objective: To identify compounds that interfere with the assay technology itself, rather than acting on the biological target.[2]
-
Method: The assay is run in the absence of the target enzyme. Any compound that still produces a signal is flagged as an assay interference compound.
Surface Plasmon Resonance (SPR) for Target Engagement
-
Immobilization: The purified target protein is immobilized on a sensor chip.
-
Binding Analysis: A series of concentrations of the test compound are flowed over the chip surface.
-
Detection: The change in the refractive index at the surface, which is proportional to the mass of bound compound, is measured in real-time.
-
Data Analysis: The association and dissociation rates are used to calculate the equilibrium dissociation constant (KD), a measure of binding affinity. Demonstrating direct target engagement is a critical validation step.[2]
Signaling Pathway Context
Understanding the biological context of the target is crucial. For instance, if this compound were an inhibitor of a key kinase in a cancer-related pathway, its effect on downstream signaling would need to be validated.
References
comparing efficacy of 4-[(Trifluoromethyl)sulfanyl]benzamide analogs
A Comparative Efficacy Analysis of 4-[(Trifluoromethyl)sulfanyl]benzamide Analogs For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of various this compound analogs based on available experimental data. This document summarizes quantitative performance data, details experimental methodologies, and visualizes relevant biological pathways and workflows.
Part 1: TRPV1 Antagonists
A series of 2-substituted 4-(trifluoromethyl)benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides have been investigated for their potential as transient receptor potential vanilloid 1 (TRPV1) antagonists. TRPV1 is a key nociceptor involved in pain perception, making its antagonists promising candidates for analgesic drugs.
Data Presentation
The in vitro efficacy of these analogs is typically determined by their ability to inhibit the activation of the TRPV1 receptor by capsaicin, a potent agonist. The binding affinity (Ki) is a common metric for comparison.
| Compound | R-group | Ki (CAP) [nM] | Reference |
| 43 | 4-Trifluoromethyl | 0.3 | [1][2] |
| 44S | 4-Trifluoromethyl | 0.3 | [1][2] |
| 16 | 4-Trifluoromethyl | 0.4 | [1] |
| 10 | Piperidine | 1.4 | [1] |
| 27 | Morpholine | ~5.6 (4-fold less potent than 10) | [1] |
Experimental Protocols
In Vitro TRPV1 Antagonism Assay
The efficacy of the compounds as TRPV1 antagonists was evaluated by measuring their ability to inhibit capsaicin-induced activation of the receptor.[1]
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human TRPV1 receptor were used. Cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin, streptomycin, and geneticin.
-
Calcium Influx Assay:
-
Cells were seeded in 96-well plates and grown to confluency.
-
The growth medium was removed, and the cells were incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for 1 hour at 37°C.
-
The test compounds (analogs) were added to the wells at various concentrations and incubated for 15 minutes.
-
The plate was then placed in a fluorometric imaging plate reader (FLIPR).
-
Capsaicin (100 nM) was added to the wells to stimulate the TRPV1 receptor.
-
The resulting increase in intracellular calcium concentration, detected as a change in fluorescence, was measured.
-
-
Data Analysis: The ability of the test compounds to inhibit the capsaicin-induced calcium influx was used to determine their antagonist activity. The half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki) was calculated from the concentration-response curves.
Signaling Pathway and Experimental Workflow
Caption: TRPV1 Signaling Pathway.
Caption: In Vitro TRPV1 Antagonism Assay Workflow.
Part 2: Antibacterial Agents
Certain (1,3,4-oxadiazol-2-yl)benzamides containing trifluoromethylthio (SCF3), trifluoromethoxy (OCF3), trifluoromethylsulfonyl (SO2CF3), and pentafluorosulfanyl (SF5) groups have demonstrated potent antibacterial activity against drug-resistant Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA).
Data Presentation
The efficacy of these antibacterial analogs is quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound | R-group | MIC against MRSA (USA300) [μg/mL] | MIC against S. aureus (NRS 119) [μg/mL] | Reference |
| 6 | 4-SCF3 | 0.12 | 0.06 | [3][4] |
| 12 | 4-SF5 | 0.12 | 0.06 | [3][4] |
| F6 | 3,5-dimethylpiperidinyl sulfonamide | 2 | Not Reported | [3][4] |
| 8 | 4-OCF3 | 32 | Not Reported | [3] |
| 11 | 4-SO2CF3 | 1 | Not Reported | [3] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The MIC of the compounds was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.[3][4]
-
Bacterial Strains: A panel of Gram-positive bacteria, including MRSA strains (e.g., USA300) and linezolid-resistant S. aureus (NRS 119), were used.
-
Inoculum Preparation: Bacterial colonies were suspended in Mueller-Hinton Broth (MHB) to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was then diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.
-
Compound Preparation: The test compounds were dissolved in dimethyl sulfoxide (DMSO) and then serially diluted in MHB in a 96-well microtiter plate.
-
Incubation: The inoculated plates were incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC was recorded as the lowest concentration of the compound at which no visible bacterial growth was observed.
Experimental Workflow
Caption: Minimum Inhibitory Concentration (MIC) Assay Workflow.
Part 3: Hedgehog Signaling Pathway Inhibitors
A series of novel 4-(2-pyrimidinylamino)benzamide derivatives containing a trifluoromethyl group have been designed and evaluated as inhibitors of the Hedgehog (Hh) signaling pathway. Dysregulation of the Hh pathway is implicated in various cancers.
Data Presentation
The inhibitory activity of these compounds on the Hh pathway was assessed using a Gli-luciferase reporter assay, with efficacy reported as the half-maximal inhibitory concentration (IC50).
| Compound | R-group | Hh Signaling Inhibition IC50 [nM] | Reference |
| 13d | 2-Trifluoromethyl | 1.44 | [5] |
| Vismodegib | (Positive Control) | >1.44 (less potent than 13d) | [5] |
Note: The specific this compound linkage is part of a larger, more complex chemical scaffold in these examples.
Experimental Protocols
Gli-Luciferase Reporter Assay
The inhibitory effect of the compounds on the Hh signaling pathway was quantified by measuring the transcriptional activity of the Gli transcription factor.[5]
-
Cell Line: NIH/3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase control were used.
-
Cell Seeding: Cells were seeded in 96-well plates and grown to confluency.
-
Pathway Activation and Compound Treatment: The Hh pathway was activated using a Smoothened (SMO) agonist (e.g., SAG). The cells were then treated with serial dilutions of the test compounds.
-
Incubation: The plates were incubated for a period sufficient for luciferase expression (e.g., 24-48 hours).
-
Luciferase Assay: A dual-luciferase reporter assay system was used to measure both firefly and Renilla luciferase activities.
-
Data Analysis: The firefly luciferase signal was normalized to the Renilla luciferase signal to account for variations in cell viability and transfection efficiency. The IC50 values were calculated from the dose-response curves.
Signaling Pathway and Experimental Workflow
Caption: Hedgehog Signaling Pathway.
Caption: Gli-Luciferase Reporter Assay Workflow.
References
- 1. A schematic diagram for the hedgehog (HH) signaling pathway [pfocr.wikipathways.org]
- 2. researchgate.net [researchgate.net]
- 3. Minimum Inhibitory Concentration | Overview & Determining Methods | Study.com [study.com]
- 4. benchchem.com [benchchem.com]
- 5. File:Hh signalling pathway.jpg - Embryology [embryology.med.unsw.edu.au]
Comparative Cross-Reactivity Profile of 4-[(Trifluoromethyl)sulfanyl]benzamide and Analogues as Potent Antibacterial Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity and antibacterial efficacy of benzamide derivatives containing a trifluoromethylthio moiety, with a focus on the structural analogue of 4-[(Trifluoromethyl)sulfanyl]benzamide. Due to the limited publicly available data on this compound itself, this guide utilizes data from a closely related and well-characterized analogue, N-(5-phenyl-1,3,4-oxadiazol-2-yl)-4-[(trifluoromethyl)sulfanyl]benzamide, hereafter referred to as Compound 12, as a representative of this chemical class.[1][2] The antibacterial activity of this compound is compared against established antibiotics for the treatment of Gram-positive infections, particularly Methicillin-Resistant Staphylococcus aureus (MRSA).
Executive Summary
Recent studies have highlighted a series of (1,3,4-oxadiazol-2-yl)benzamides bearing various fluorine-containing substituents for their potent antibacterial properties.[1][2] Notably, compounds with a trifluoromethylthio (SCF3) group, such as Compound 12, have demonstrated significant bactericidal activity against a range of Gram-positive bacteria, including drug-resistant strains like MRSA.[1][2] This guide presents a summary of the available quantitative data, a detailed experimental protocol for assessing antibacterial activity, and visualizations of key experimental workflows and structure-activity relationships.
Data Presentation
The antibacterial efficacy of Compound 12 and its analogues is compared with standard-of-care antibiotics against Staphylococcus aureus. The primary metric for comparison is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound/Antibiotic | Test Organism | MIC (µg/mL) | Interpretation |
| Compound 12 (4-SCF₃ analogue) | S. aureus ATCC 25923 | 0.5 | Potent Activity |
| MRSA ATCC 33592 | 0.5 | Potent Activity | |
| Compound with 4-SCH₃ (methylthio) | S. aureus ATCC 25923 | 8 | Moderate Activity |
| MRSA ATCC 33592 | 8 | Moderate Activity | |
| Compound with 4-SCHF₂ (difluoromethylthio) | S. aureus ATCC 25923 | 4 | Moderate Activity |
| MRSA ATCC 33592 | 4 | Moderate Activity | |
| Compound with 4-SF₅ (pentafluorosulfanyl) | S. aureus ATCC 25923 | 0.5 | Potent Activity |
| MRSA ATCC 33592 | 0.5 | Potent Activity | |
| Vancomycin | MRSA | 0.125 - 2 | Susceptible |
| Linezolid | MRSA | 0.38 - 4 | Susceptible |
| Daptomycin | MRSA | 0.125 - 1.0 | Susceptible |
Data for Compound 12 and its analogues are sourced from Naclerio, G. A., et al. (2020).[1][2] MIC values for Vancomycin, Linezolid, and Daptomycin are compiled from various sources for comparative purposes.[3][4][5][6][7]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the steps for determining the MIC of a test compound against bacteria, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
1. Preparation of Materials:
-
Test compound stock solution (e.g., 1 mg/mL in a suitable solvent like DMSO).
-
Sterile 96-well microtiter plates.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Bacterial inoculum standardized to 0.5 McFarland turbidity, then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Positive control (bacterial culture in broth without test compound).
-
Negative control (broth only).
2. Serial Dilution of the Test Compound:
-
Add 100 µL of sterile CAMHB to all wells of the microtiter plate.
-
Add 100 µL of the test compound stock solution to the first well of a row and mix well.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well in the dilution series.
3. Inoculation:
-
Add 100 µL of the standardized bacterial inoculum to each well containing the serially diluted test compound. This brings the final volume in each well to 200 µL.
4. Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
5. Reading the Results:
-
The MIC is determined as the lowest concentration of the test compound at which there is no visible growth (turbidity) of the bacteria.
Mandatory Visualization
Caption: Workflow for MIC Determination.
Caption: Structure-Activity Relationship of Benzamide Analogues.
References
- 1. Potent trifluoromethoxy, trifluoromethylsulfonyl, trifluoromethylthio and pentafluorosulfanyl containing (1,3,4-oxadiazol-2-yl)benzamides against drug-resistant Gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potent trifluoromethoxy, trifluoromethylsulfonyl, trifluoromethylthio and pentafluorosulfanyl containing (1,3,4-oxadiazol-2-yl)benzamides against drug-resistant Gram-positive bacteria - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Minimum inhibitory concentration of vancomycin to methicillin resistant Staphylococcus aureus isolated from different clinical samples at a tertiary care hospital in Nepal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Activity of Daptomycin against Methicillin-Resistant Staphylococcus aureus, Including Heterogeneously Glycopeptide-Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Daptomycin susceptibility of methicillin resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijmronline.org [ijmronline.org]
- 7. Emergence of Linezolid-Resistant Mutants in a Susceptible-Cell Population of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: 4-(2-Pyrimidinylamino)benzamide Derivative vs. Vismodegib in Hedgehog Pathway Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel trifluoromethyl-containing 4-(2-pyrimidinylamino)benzamide derivative, herein referred to as Compound 13d, and the known standard inhibitor, Vismodegib. Both compounds are potent inhibitors of the Hedgehog (Hh) signaling pathway, a critical regulator of embryonic development and a key therapeutic target in oncology. This document outlines their comparative efficacy, pharmacokinetic profiles, and the experimental methodologies used for their evaluation.
Introduction to the Inhibitors
Compound 13d is a novel investigational small molecule identified as a highly potent inhibitor of the Hedgehog signaling pathway. Its discovery is part of a broader effort to develop new therapeutic agents targeting this pathway with improved efficacy and pharmacokinetic properties.
Vismodegib (Erivedge®) is a first-in-class Hedgehog pathway inhibitor approved by the U.S. Food and Drug Administration (FDA) for the treatment of metastatic basal cell carcinoma, or locally advanced basal cell carcinoma that has recurred following surgery or for patients who are not candidates for surgery or radiation.[1][2] It functions by binding to and inhibiting Smoothened (SMO), a transmembrane protein crucial for Hh signal transduction.[1][2]
Quantitative Performance Data
The following tables summarize the in vitro potency and pharmacokinetic parameters of Compound 13d and Vismodegib, providing a direct comparison of their key characteristics.
| Inhibitor | IC50 (nM) | Assay |
| Compound 13d | 1.44 | Gli-luciferase Reporter Assay |
| Vismodegib | 2.8 | Gli-luciferase Reporter Assay |
Table 1: In Vitro Potency Against the Hedgehog Signaling Pathway
| Parameter | Compound 13d | Vismodegib (Human Data) |
| Bioavailability | Optimal (Specific value not available) | ~32% (single dose)[1] |
| Tmax (Time to Peak Concentration) | Not Available | Not Available |
| Half-life (t½) | Not Available | 4 days (continuous daily dosing), 12 days (single dose)[1] |
| Clearance (CL) | Not Available | 78.5 mL/h (at steady-state)[3] |
| Volume of Distribution (Vd) | Not Available | 16.4 - 26.6 L[1] |
| Protein Binding | Not Available | >99% (to serum albumin and alpha-1-acid glycoprotein)[1] |
Table 2: Comparative Pharmacokinetic Parameters
Mechanism of Action: Hedgehog Signaling Pathway
The Hedgehog signaling pathway plays a pivotal role in cell growth, differentiation, and tissue patterning. Its aberrant activation is implicated in the development of various cancers. Both Compound 13d and Vismodegib exert their inhibitory effects by targeting this pathway.
In the "off" state, the transmembrane receptor Patched (PTCH) inhibits Smoothened (SMO). Upon binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to PTCH, this inhibition is relieved, allowing SMO to activate the GLI family of transcription factors. Activated GLI proteins then translocate to the nucleus and induce the expression of target genes that promote cell proliferation and survival.
Both Compound 13d and Vismodegib are antagonists of SMO, preventing the downstream activation of GLI transcription factors and thereby inhibiting the pro-proliferative effects of the Hedgehog pathway.
Caption: The canonical Hedgehog signaling pathway and the point of inhibition.
Experimental Protocols
Gli-Luciferase Reporter Assay
This assay is a widely used method to quantify the activity of the Hedgehog pathway. It relies on a reporter gene system where the expression of luciferase is driven by a promoter containing binding sites for the GLI transcription factors.
Objective: To determine the in vitro potency (IC50) of test compounds in inhibiting the Hedgehog signaling pathway.
General Protocol Outline:
-
Cell Culture and Transfection:
-
NIH/3T3 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cells are seeded in 96-well plates.
-
For transient transfection, cells are co-transfected with a firefly luciferase reporter plasmid containing a Gli-responsive promoter and a Renilla luciferase plasmid for normalization of transfection efficiency.[4][5]
-
-
Compound Treatment:
-
The day after transfection, the medium is replaced with low-serum DMEM (0.5% FBS).
-
Serial dilutions of the test compounds (Compound 13d and Vismodegib) are prepared and added to the cells.
-
The Hedgehog pathway is activated by adding a Smoothened agonist, such as SAG (Smoothened Agonist), to all wells except the negative control.[4]
-
-
Incubation:
-
The plate is incubated for 24-48 hours at 37°C to allow for pathway activation and luciferase expression.[4]
-
-
Luciferase Activity Measurement:
-
The cells are lysed using a passive lysis buffer.
-
Firefly and Renilla luciferase activities are measured sequentially using a luminometer and a dual-luciferase reporter assay system.[4]
-
-
Data Analysis:
-
The firefly luciferase signal is normalized to the Renilla luciferase signal for each well.
-
The percentage of inhibition is calculated relative to the vehicle-treated control.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the signal, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
-
Caption: Experimental workflow for the Gli-luciferase reporter assay.
Conclusion
The novel trifluoromethyl-containing 4-(2-pyrimidinylamino)benzamide derivative, Compound 13d, demonstrates superior in vitro potency in inhibiting the Hedgehog signaling pathway compared to the established standard, Vismodegib. While detailed pharmacokinetic data for Compound 13d is not yet publicly available, its "optimal" profile suggests it may hold promise as a therapeutic candidate. Further in vivo studies are warranted to fully elucidate its efficacy and safety profile in comparison to Vismodegib. This guide provides a foundational comparison for researchers and drug development professionals interested in the advancement of Hedgehog pathway inhibitors.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Synthesis and pharmacological evaluation of trifluoromethyl containing 4-(2-pyrimidinylamino)benzamides as Hedgehog signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Single and multiple dose intravenous and oral pharmacokinetics of the hedgehog pathway inhibitor vismodegib in healthy female subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. web.stanford.edu [web.stanford.edu]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to Bio-Layer Interferometry for Characterizing the Binding Kinetics of 4-[(Trifluoromethyl)sulfanyl]benzamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Bio-Layer Interferometry (BLI) with other key technologies for the characterization of small molecule-protein binding kinetics, specifically focusing on a representative compound, 4-[(Trifluoromethyl)sulfanyl]benzamide. While direct experimental data for this specific molecule is not publicly available, this guide leverages data from structurally related compounds and analogous protein targets to provide a comprehensive comparison of BLI, Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC).
I. At a Glance: Comparing Key Kinetic Analysis Technologies
Choosing the right technology to measure binding kinetics is crucial for accelerating drug discovery and development. Each method offers distinct advantages and disadvantages in terms of throughput, sample consumption, and the nature of the data generated.
| Feature | Bio-Layer Interferometry (BLI) | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) |
| Principle | Measures changes in the interference pattern of light reflected from a biosensor tip as molecules bind and dissociate. | Detects changes in the refractive index at the surface of a sensor chip upon molecular binding and dissociation. | Measures the heat released or absorbed during a binding event in solution. |
| Key Outputs | Association rate (ka), Dissociation rate (kd), Affinity (KD) | Association rate (ka), Dissociation rate (kd), Affinity (KD) | Affinity (KD), Enthalpy (ΔH), Entropy (ΔS), Stoichiometry (n) |
| Throughput | High | Medium to High | Low to Medium |
| Sample Consumption | Low | Low | High |
| Label-Free | Yes | Yes | Yes |
| Immobilization | Ligand immobilized on biosensor tip | Ligand immobilized on sensor chip | No immobilization, both molecules in solution |
| Crude Sample Tolerance | High | Low | Medium |
II. Representative Binding Kinetics Data
To illustrate the type of data obtained from these techniques, the following table presents kinetic parameters for small molecule inhibitors binding to two common drug targets: carbonic anhydrase II (CAII) and p38 MAP kinase. These examples include compounds with sulfonamide and benzamide scaffolds, which are structurally relevant to this compound.
| Compound | Target | Technique | KD (nM) | ka (1/Ms) | kd (1/s) |
| Acetazolamide | Carbonic Anhydrase II | SPR | 18 | 1.8 x 106 | 3.2 x 10-2 |
| 4-Carboxybenzenesulfonamide | Carbonic Anhydrase II | SPR | 19 | 1.5 x 106 | 2.8 x 10-2 |
| Sulphanilamide | Carbonic Anhydrase II | SPR | 243 | 1.1 x 105 | 2.7 x 10-2 |
| BIRB 796 (Doramapimod) | p38 MAP Kinase | SPR | 0.1 | 1.0 x 105 | 1.0 x 10-5 |
| Benzamide Derivative | HDAC1 | Competitive Binding Assay | 4,100 | Not Reported | Not Reported |
Note: The data presented is a compilation from various sources for illustrative purposes and direct comparison of absolute values between different studies should be made with caution.
III. Experimental Protocols
Detailed and robust experimental protocols are fundamental to generating high-quality, reproducible binding kinetics data. Below are generalized methodologies for BLI, SPR, and ITC.
A. Bio-Layer Interferometry (BLI) Experimental Protocol
BLI measures the interference pattern of white light reflected from the surface of a biosensor tip.[1] The binding of an analyte to a ligand immobilized on the tip causes a shift in the interference pattern, which is measured in real-time.[1]
1. Ligand Immobilization:
- Select an appropriate biosensor based on the ligand's properties (e.g., streptavidin-coated for biotinylated ligands, amine-reactive for covalent coupling).
- Hydrate the biosensors in the assay buffer for at least 10 minutes.
- Immobilize the ligand onto the biosensor surface to a desired level. This can be achieved through various chemistries, including amine coupling or affinity capture.
- A quenching step may be necessary to deactivate any remaining reactive groups on the biosensor surface.
2. Baseline Establishment:
- Equilibrate the ligand-immobilized biosensors in assay buffer to establish a stable baseline signal. This step is crucial for accurate data analysis.
3. Association:
- Dip the biosensors into wells containing the analyte at various concentrations.
- Monitor the change in the interference signal in real-time as the analyte associates with the immobilized ligand.
4. Dissociation:
- Move the biosensors back into wells containing only the assay buffer.
- Monitor the decrease in the interference signal as the analyte dissociates from the ligand.
5. Data Analysis:
- Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).
B. Surface Plasmon Resonance (SPR) Experimental Protocol
SPR is an optical technique that measures changes in the refractive index on a sensor surface as molecules bind and dissociate.[2] A ligand is immobilized on a gold-coated sensor chip, and the analyte is flowed over the surface.
1. Ligand Immobilization:
- Select a sensor chip with appropriate surface chemistry (e.g., CM5 for amine coupling).
- Activate the sensor surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
- Inject the ligand solution over the activated surface to allow for covalent coupling.
- Deactivate the remaining active esters with an injection of ethanolamine.
2. Analyte Interaction:
- Inject a series of analyte concentrations over the ligand-immobilized surface. A reference flow cell without the immobilized ligand is typically used to subtract bulk refractive index changes.
- Monitor the binding response in real-time during the association phase.
3. Dissociation:
- Flow running buffer over the sensor surface to monitor the dissociation of the analyte from the ligand.
4. Regeneration:
- Inject a regeneration solution (e.g., a low pH buffer or high salt concentration) to remove the bound analyte and prepare the surface for the next injection cycle.
5. Data Analysis:
- Process the sensorgram data by subtracting the reference channel signal and aligning the injection start times.
- Globally fit the association and dissociation curves from multiple analyte concentrations to a suitable binding model to determine ka, kd, and KD.
C. Isothermal Titration Calorimetry (ITC) Experimental Protocol
ITC directly measures the heat changes that occur upon binding of two molecules in solution, providing a complete thermodynamic profile of the interaction.[3]
1. Sample Preparation:
- Prepare the protein (in the sample cell) and the small molecule ligand (in the injection syringe) in the same buffer to minimize heats of dilution.
- Thoroughly degas both solutions to prevent air bubbles from interfering with the measurement.
2. Titration:
- Place the protein solution in the sample cell and the ligand solution in the injection syringe of the ITC instrument.
- Perform a series of small, sequential injections of the ligand into the protein solution while monitoring the heat change after each injection.
- The initial injections will produce larger heat changes as more binding sites are available. As the protein becomes saturated, the heat changes will diminish.
3. Data Analysis:
- Integrate the heat change peaks from each injection.
- Plot the integrated heat per mole of injectant against the molar ratio of ligand to protein.
- Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (KD), enthalpy change (ΔH), and stoichiometry of binding (n). The entropy change (ΔS) can then be calculated.
IV. Visualizing the Workflow and Comparisons
To better understand the experimental processes and their relationships, the following diagrams are provided.
Caption: Experimental workflow for a typical Bio-Layer Interferometry (BLI) assay.
Caption: Comparison of BLI, SPR, and ITC for binding kinetics analysis.
References
- 1. Octet® BLI Workflows in Small-Molecule Interaction Guide | Sartorius [sartorius.com]
- 2. Direct comparison of binding equilibrium, thermodynamic, and rate constants determined by surface- and solution-based biophysical methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modeling the binding affinity of p38α MAP kinase inhibitors by partial least squares regression - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Benzamide and Thiobenzamide Derivatives: A Guide for Therapeutic Development
For researchers, scientists, and drug development professionals, the benzamide scaffold is a cornerstone of medicinal chemistry. Its versatility has given rise to a wide array of therapeutic agents. The substitution of the carbonyl oxygen with sulfur to form a thiobenzamide can significantly alter the physicochemical and biological properties of the resulting molecule. This guide provides an objective comparison of benzamide and thiobenzamide derivatives, supported by experimental data, to inform the design and development of next-generation therapeutics.
This analysis delves into the comparative synthesis, physicochemical properties, and biological activities of these two important classes of compounds. By understanding the nuanced differences imparted by the thionation of the amide bond, researchers can better strategize the development of novel drug candidates with improved efficacy and pharmacokinetic profiles.
Physicochemical and Synthetic Comparison
The replacement of oxygen with sulfur in the amide functional group leads to distinct differences in the electronic and steric properties of the molecule. Thioamides are generally more polarizable and have a longer C-N bond and a shorter C=S bond compared to the C=O bond in amides. These structural changes influence intermolecular interactions, with thioamides acting as stronger hydrogen bond donors but weaker acceptors than their amide counterparts.
From a synthetic perspective, the conversion of a common precursor to either a benzamide or a thiobenzamide can result in varying yields, influenced by the electronic nature of the substituents.
Table 1: Comparative Synthesis Yields of N-Substituted Benzamides and Thiobenzamides
| Precursor Substituent (R) | Product | Yield (%) |
| H | Benzamide | 45 |
| Thiobenzamide | 49 | |
| 4-Me | Benzamide | 96 |
| Thiobenzamide | - | |
| 4-OMe | Benzamide | 89 |
| Thiobenzamide | - | |
| 4-Cl | Benzamide | 30 |
| Thiobenzamide | 53 | |
| 4-NO₂ | Benzamide | 32 |
| Thiobenzamide | 17 |
Data compiled from a study on the decomposition of N-aryl-N'-benzoylthioureas, which can yield both benzamide and thiobenzamide derivatives.
dot
Caption: General experimental workflow for the synthesis of benzamide and thiobenzamide derivatives.
Comparative Biological Activity
The substitution of oxygen with sulfur can have a profound impact on the biological activity of benzamide derivatives. This is often attributed to altered binding interactions with biological targets, changes in cell permeability, and different metabolic pathways.
Anticancer Activity:
In the realm of oncology, both benzamide and thiobenzamide derivatives have demonstrated significant potential. Benzamide derivatives have been shown to act as tubulin polymerization inhibitors and can induce apoptosis through the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction.[1][2] Interestingly, the thioamide counterparts can also exhibit enhanced potency. For instance, the substitution of a carbonyl group with a thiocarbonyl in a series of potential EGFR inhibitors led to a significant increase in antiproliferative activity against MCF-7 breast cancer cells.[3]
Table 2: Comparative Anticancer Activity of Carboxamide vs. Carbothioamide Derivatives
| Compound | R Group | IC₅₀ (µM) on MCF-7 Cells |
| Carboxamide (25a) | 4-chlorophenyl | 19.1 |
| Carbothioamide (26a) | 4-chlorophenyl | 4.53 |
| Carboxamide (25b) | 4-methoxyphenyl | 15.1 |
| Carbothioamide (26b) | 4-methoxyphenyl | 7.18 |
| Carboxamide (25c) | 4-nitrophenyl | 37.7 |
| Carbothioamide (26c) | 4-nitrophenyl | 22.40 |
Data from a study on potential EGFR inhibitors, demonstrating enhanced activity of thioamide analogs.[3]
dot
Caption: Proposed comparative mechanisms of anticancer action for benzamide and thiobenzamide derivatives.
Antimicrobial Activity:
Benzamide derivatives are a well-established class of antimicrobial agents.[4][5] The introduction of a thioamide moiety can modulate this activity, although the effect is highly dependent on the specific molecular scaffold and the target organism.
Table 3: Antimicrobial Activity of Selected Benzamide Derivatives
| Compound | Test Organism | Zone of Inhibition (mm) | MIC (µg/mL) |
| 5a | B. subtilis | 25 | 6.25 |
| E. coli | 31 | 3.12 | |
| 6b | E. coli | 24 | 3.12 |
| 6c | B. subtilis | 24 | 6.25 |
Data from a 2024 study on the antibacterial activity of newly synthesized N-benzamide derivatives.[4]
Experimental Protocols
1. General Procedure for the Synthesis of N-Substituted Benzamides [4]
To a solution of a substituted benzoic acid in a suitable solvent (e.g., dichloromethane), thionyl chloride is added dropwise at 0°C. The mixture is refluxed until the reaction is complete, as monitored by thin-layer chromatography (TLC). Excess thionyl chloride and solvent are then removed under reduced pressure. The resulting acid chloride is dissolved in an appropriate solvent, and the desired amine is added. The reaction mixture is stirred at room temperature. Upon completion, the organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is then purified by column chromatography or recrystallization.
2. MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (benzamide or thiobenzamide derivatives) and incubated for a further 48-72 hours.
-
MTT Addition: An MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 3-4 hours. During this time, viable cells metabolize the yellow MTT into purple formazan crystals.
-
Solubilization and Measurement: The culture medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at a wavelength of 570 nm. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
3. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Inoculum Preparation: A suspension of the test bacterium is prepared and adjusted to a 0.5 McFarland standard.
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable growth medium.
-
Inoculation: The standardized bacterial inoculum is added to each well.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Conclusion
The substitution of oxygen with sulfur to convert a benzamide to a thiobenzamide derivative is a powerful strategy in medicinal chemistry that can significantly modulate the compound's physicochemical properties and biological activity. While benzamides are a well-established and highly successful scaffold, thiobenzamides offer opportunities for enhancing potency, altering target selectivity, and improving pharmacokinetic profiles. The choice between a benzamide and a thiobenzamide core should be guided by a thorough understanding of the structure-activity relationships for the specific biological target and the desired therapeutic outcome. The data and protocols presented in this guide serve as a valuable resource for researchers and drug developers in their efforts to design and synthesize novel and more effective therapeutic agents.
References
- 1. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nanobioletters.com [nanobioletters.com]
- 5. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the selectivity of benzamide-based histone deacetylase (HDAC) inhibitors, with a focus on the well-characterized compound Entinostat (MS-275). Due to the limited publicly available data on the specific compound 4-[(Trifluoromethyl)sulfanyl]benzamide, this guide utilizes Entinostat as a representative example to illustrate the principles of assessing inhibitor selectivity against related enzyme targets. The methodologies and data presentation formats provided herein can be adapted for the evaluation of other novel compounds.
Introduction to Benzamide-Based HDAC Inhibitors
Benzamide derivatives represent a significant class of HDAC inhibitors.[1] Histone deacetylases are a family of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histone and non-histone proteins.[2] Dysregulation of HDAC activity is implicated in various diseases, particularly cancer, making them attractive therapeutic targets.[3] HDACs are categorized into different classes, with Class I (HDAC1, 2, 3, and 8) and Class II (subdivided into IIa and IIb) being the most studied in the context of cancer therapy.[4] The selectivity of an HDAC inhibitor for specific isoforms is a critical factor in its therapeutic efficacy and toxicity profile.[3]
Entinostat (MS-275) is a narrow-spectrum HDAC inhibitor that is selective for Class I HDACs, particularly HDAC1 and HDAC3.[4][5][6] This selectivity is thought to contribute to its distinct biological effects compared to pan-HDAC inhibitors that target a broader range of isoforms.[2]
Quantitative Comparison of Inhibitor Selectivity
The selectivity of an HDAC inhibitor is typically determined by measuring its inhibitory potency (e.g., IC50 values) against a panel of purified HDAC isoforms. The following table summarizes the reported IC50 values for Entinostat and a comparator benzamide derivative against various HDAC isoforms.
| Compound | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC6 (nM) | HDAC8 (nM) |
| Entinostat (MS-275) | 243 - 510[6][7] | 453[6] | 248 - 1700[6][7] | >10,000[7] | 63,400[5] |
| Compound 7j | 650[1] | 780[1] | 1700[1] | - | - |
| RGFP966 | 57[8] | 31[8] | 13[8] | - | - |
Note: IC50 values can vary depending on the specific assay conditions.
As the data indicates, Entinostat demonstrates clear selectivity for Class I HDACs (HDAC1, 2, and 3) over Class IIb (HDAC6) and other Class I isoforms like HDAC8.[4][5][6][7] Compound 7j, another benzamide derivative, also shows activity against Class I HDACs.[1] RGFP966, while also a benzamide, exhibits a different selectivity profile with potent inhibition of HDAC1, 2, and 3.[8]
Signaling Pathway of HDAC Inhibition
HDAC inhibitors exert their effects by altering the acetylation state of histones, leading to changes in chromatin structure and gene expression. The following diagram illustrates the general signaling pathway affected by HDAC inhibition.
Caption: General signaling pathway of HDAC inhibition by benzamide derivatives.
Experimental Protocols
Accurate assessment of inhibitor selectivity relies on robust and well-defined experimental protocols. The following is a generalized protocol for an in vitro fluorometric HDAC activity assay, commonly used to determine IC50 values.
In Vitro Fluorometric HDAC Activity Assay
Objective: To determine the concentration of a test compound required to inhibit 50% of the activity of a specific HDAC isoform.
Materials:
-
Purified recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3, etc.)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution containing a protease (e.g., trypsin) and a stopping agent (e.g., Trichostatin A)
-
Test compound (e.g., Entinostat) serially diluted in DMSO
-
96-well black microplates
-
Fluorometric plate reader
Procedure:
-
Enzyme Preparation: Dilute the purified HDAC enzyme to the desired concentration in cold Assay Buffer.
-
Compound Plating: Prepare serial dilutions of the test compound in DMSO and add to the wells of the 96-well plate. Include a DMSO-only control (no inhibitor) and a background control (no enzyme).
-
Enzyme Addition: Add the diluted HDAC enzyme to all wells except the background control.
-
Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the compound to interact with the enzyme.
-
Reaction Initiation: Add the fluorogenic HDAC substrate to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding the developer solution to each well. The developer cleaves the deacetylated substrate, releasing a fluorescent molecule.
-
Fluorescence Measurement: Read the fluorescence intensity on a plate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm for AMC-based substrates).
-
Data Analysis: Subtract the background fluorescence from all readings. Plot the percentage of HDAC activity against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
References
- 1. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Entinostat, a novel histone deacetylase inhibitor is active in B-cell lymphoma and enhances the anti-tumour activity of rituximab and chemotherapy agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Next-generation of selective histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Entinostat is a histone deacetylase inhibitor selective for class 1 histone deacetylases and activates HIV production from latently infected primary T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. entinostat.net [entinostat.net]
- 6. medkoo.com [medkoo.com]
- 7. Isoform-selective histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of Slow-Binding HDAC Inhibitor Potency and Subclass Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 4-(2-Pyrimidinylamino)benzamide Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The 4-(2-pyrimidinylamino)benzamide scaffold has emerged as a versatile and privileged structure in medicinal chemistry, yielding derivatives with potent inhibitory activity against a range of therapeutically relevant biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these derivatives, focusing on their development as inhibitors of the Hedgehog (Hh) signaling pathway, Retinoid X Receptor alpha (RXRα) antagonists, and c-Met kinase inhibitors. Experimental data is presented to offer an objective comparison with alternative therapeutic agents, supported by detailed experimental protocols and visualizations of the relevant biological pathways.
Inhibition of the Hedgehog Signaling Pathway
4-(2-Pyrimidinylamino)benzamide derivatives have been extensively investigated as inhibitors of the Hedgehog (Hh) signaling pathway, a critical regulator of embryonic development and cellular proliferation whose aberrant activation is implicated in several cancers. These compounds typically function by targeting the Smoothened (SMO) receptor.
Structure-Activity Relationship (SAR)
Systematic structural modifications of the 4-(2-pyrimidinylamino)benzamide core have elucidated key determinants for potent Hh pathway inhibition. A 2016 study in the European Journal of Medicinal Chemistry detailed the SAR of a novel series of these derivatives.[1] Key findings include:
-
Substitution on the Benzamide Nitrogen: The nature of the substituent on the benzamide nitrogen is crucial for activity. Small, flexible alkyl groups are generally favored.
-
Modification of the Pyrimidine Ring: Introduction of substituents on the pyrimidine ring can modulate potency and pharmacokinetic properties.
-
Introduction of a Trifluoromethyl Group: A subsequent study in Bioorganic & Medicinal Chemistry demonstrated that the introduction of a trifluoromethyl group can significantly enhance inhibitory activity against the Hh pathway.[2]
Comparative Performance Data
The inhibitory activity of these derivatives is typically assessed using a Gli-luciferase reporter assay in NIH/3T3 cells. The following table summarizes the in vitro potency and pharmacokinetic (PK) properties of representative 4-(2-pyrimidinylamino)benzamide derivatives compared to the clinically approved Hh pathway inhibitor, Vismodegib.
| Compound | Modification | Hh Pathway Inhibition IC₅₀ (nM) | Oral Bioavailability (F%) in Rats | T₁/₂ in Rats (h) |
| 12af [1] | R = cyclopropyl | 2.1 | 55.4 | 6.8 |
| 12bf [1] | R = isopropyl | 3.5 | 62.1 | 7.2 |
| 13d [2] | Trifluoromethylated pyrimidine | 1.44 | 78.5 | 8.5 |
| Vismodegib | Comparator | ~3 | Species-dependent | ~4 days (human)[3][4] |
Hedgehog Signaling Pathway
The Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic hedgehog, Shh) to the Patched (PTCH) receptor. This relieves the inhibition of Smoothened (SMO), allowing it to activate the GLI family of transcription factors, which then translocate to the nucleus to regulate target gene expression.
Figure 1. Simplified Hedgehog signaling pathway.
Antagonism of Retinoid X Receptor Alpha (RXRα)
Derivatives of 4-(2-pyrimidinylamino)benzamide have also been explored as antagonists of the Retinoid X Receptor alpha (RXRα), a nuclear receptor that plays a critical role in regulating gene expression related to cell growth, differentiation, and apoptosis.
Structure-Activity Relationship (SAR)
A 2020 study published in the Journal of Enzyme Inhibition and Medicinal Chemistry investigated a series of (4-(pyrimidin-2-ylamino)benzoyl)hydrazine-1-carboxamide/carbothioamide derivatives as novel RXRα antagonists.[5] The key SAR findings were:
-
Position of the Pyrimidinylamino Group: Derivatives with the pyrimidinylamino group at the 4-position of the benzoyl moiety generally exhibited superior activity compared to those with substitution at the 3-position.
-
Hydrazine-1-carboxamide/carbothioamide Moiety: The nature of the substituent on this moiety significantly influenced both antagonist activity and antiproliferative effects. Aromatic and heteroaromatic substituents were well-tolerated.
-
Thiourea vs. Urea Linker: The thiourea linker generally led to more potent compounds.
Comparative Performance Data
The antagonist activity of these compounds was evaluated by their ability to inhibit 9-cis-retinoic acid (9-cis-RA)-induced RXRα transactivation. Their antiproliferative activity was assessed against various cancer cell lines. The data for a lead compound is compared with Bexarotene, a known RXR agonist.
| Compound | Modification | RXRα Antagonist EC₅₀ (µM) | Antiproliferative IC₅₀ (µM) vs. HepG2 | Antiproliferative IC₅₀ (µM) vs. A549 |
| 6A [5] | 4-(pyrimidin-2-ylamino)benzoyl)-N-phenylhydrazine-1-carbothioamide | 1.68 | 8.5 | 9.2 |
| Bexarotene | Comparator (RXR agonist) | N/A (agonist) | Cell line dependent | Cell line dependent |
RXRα Signaling Pathway
RXRα forms heterodimers with other nuclear receptors, such as Retinoic Acid Receptors (RARs). In the absence of a ligand, these heterodimers are bound to DNA and recruit corepressors to inhibit gene transcription. Ligand binding induces a conformational change, leading to the recruitment of coactivators and subsequent gene expression.
Figure 2. Simplified RXRα signaling pathway.
Inhibition of c-Met Kinase
The 4-(2-pyrimidinylamino)benzamide scaffold has also been adapted to target the c-Met receptor tyrosine kinase, a key driver of cell proliferation, survival, and migration. Dysregulation of the HGF/c-Met signaling pathway is a hallmark of many cancers.
Structure-Activity Relationship (SAR)
While direct SAR studies on 4-(2-pyrimidinylamino)benzamide derivatives as c-Met inhibitors are less common, related structures such as 4-(pyridin-4-yloxy)benzamide derivatives provide valuable insights. A 2020 study in Bioorganic & Medicinal Chemistry Letters on such derivatives highlighted:
-
The "5-atom linker" and the amide modification were crucial for enhancing inhibitory activity.
-
Introduction of a 5-methylpyridazin-3(2H)-one fragment proved beneficial for potency.
Comparative Performance Data
The inhibitory potential of these compounds against c-Met kinase and their antiproliferative effects are presented below, with the multi-kinase inhibitor Cabozantinib serving as a comparator.
| Compound | Modification | c-Met Kinase IC₅₀ (nM) | Antiproliferative IC₅₀ (µM) vs. A549 | Antiproliferative IC₅₀ (µM) vs. HeLa |
| Compound 40 | 4-(pyridin-4-yloxy)benzamide with 5-methylpyridazin-3(2H)-one | Not reported | 1.03 | 1.15 |
| Cabozantinib | Comparator | 1.3 | Cell line dependent | Cell line dependent |
c-Met Signaling Pathway
Binding of Hepatocyte Growth Factor (HGF) to the c-Met receptor induces receptor dimerization and autophosphorylation of tyrosine residues in the kinase domain. This activates downstream signaling cascades, including the RAS-MAPK and PI3K-Akt pathways, which promote cell growth, survival, and motility.
References
- 1. Discovery of novel 4-(2-pyrimidinylamino)benzamide derivatives as highly potent and orally available hedgehog signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and pharmacological evaluation of trifluoromethyl containing 4-(2-pyrimidinylamino)benzamides as Hedgehog signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of Hedgehog Pathway Inhibitor Vismodegib (GDC-0449) in Patients with Locally Advanced or Metastatic Solid Tumors: the Role of Alpha-1-Acid Glycoprotein Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of hedgehog pathway inhibitor vismodegib (GDC-0449) in patients with locally advanced or metastatic solid tumors: the role of alpha-1-acid glycoprotein binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of (3/4-(pyrimidin-2-ylamino)benzoyl)-based hydrazine-1-carboxamide/carbothioamide derivatives as novel RXRα antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 4-[(Trifluoromethyl)sulfanyl]benzamide: A Comprehensive Guide
For immediate reference, treat 4-[(Trifluoromethyl)sulfanyl]benzamide as hazardous waste.[1][2] It should be disposed of through a licensed and certified chemical waste disposal company.[1] Under no circumstances should this compound be disposed of down the drain or in regular trash.
This guide provides detailed procedures for the safe and compliant disposal of this compound, a compound that requires careful handling due to its hazardous properties. Adherence to these protocols is crucial for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance.
Hazard Profile and Safety Information
Before handling this compound for disposal, it is imperative to be aware of its associated hazards. The compound is classified as causing skin and eye irritation, and it may also cause respiratory irritation.[3]
| Hazard Classification | Description | Precautionary Statement |
| Skin Irritation (Category 2) | Causes skin irritation.[3] | P264: Wash skin thoroughly after handling.[3] P280: Wear protective gloves/protective clothing/eye protection/face protection.[3] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3] P332+P313: If skin irritation occurs: Get medical advice/attention.[3] |
| Eye Irritation (Category 2A) | Causes serious eye irritation.[3] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[3] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] P337+P313: If eye irritation persists: Get medical advice/attention.[3] |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | May cause respiratory irritation.[3] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3] P271: Use only outdoors or in a well-ventilated area.[3] P304+P340: IF INHALED: Remove to fresh air and keep at rest in a position comfortable for breathing.[3] P312: Call a poison center or doctor if you feel unwell.[3] |
Personal Protective Equipment (PPE)
Prior to handling this compound for disposal, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.[1]
| PPE Component | Specification | Rationale |
| Gloves | Chemical-resistant (e.g., Nitrile) | Prevents skin contact.[1] |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes.[1] |
| Lab Coat | Standard laboratory coat | Protects skin and clothing from contamination.[1] |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be required for large quantities or in case of dust formation. | Prevents inhalation of dust or vapors.[1] |
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed and certified chemical waste disposal company.[1]
1. Waste Segregation and Collection:
-
Designate a specific, clearly labeled, and sealed container for the collection of this compound waste.[1]
-
Do not mix this waste with other chemical waste streams unless explicitly approved by your institution's environmental health and safety (EHS) department.[1] As a halogenated organic compound, it may require segregation into a "Halogenated Organic Waste" container.[4]
2. Container Management:
-
Use a container that is compatible with the chemical.[1]
-
The container must be in good condition, free from leaks or damage.[1]
3. Storage:
-
Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[1][3]
-
The storage area should be cool and dry.[3]
4. Arranging for Disposal:
-
Contact your institution's EHS department or a licensed chemical waste disposal contractor to schedule a pickup.[1]
-
Provide them with the safety data sheet (SDS) for the compound.
5. Disposal of Empty Containers:
-
Empty containers that held this compound must also be disposed of as hazardous waste unless they are triple-rinsed.[1]
-
The rinsate from the cleaning process must be collected and disposed of as hazardous chemical waste.[1]
-
Once properly decontaminated, the container can be disposed of according to institutional guidelines for non-hazardous waste.[1]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
